Monosodium phosphate
Description
Historical Context of Monosodium Phosphate (B84403) in Chemical Sciences
The study and application of phosphates have a history stretching back to the 19th century. Early research into phosphate compounds laid the groundwork for the synthesis and characterization of specific salts like monosodium phosphate. While the broader family of sodium phosphates has been documented for well over a century, specific manufacturing processes for this compound were patented in the early 20th century. These early methods often involved the reaction of phosphate-containing materials, such as phosphate rock or dicalcium phosphate, with reagents like sulfuric acid.
Subsequent research focused on refining production to achieve higher purity and specific characteristics. A significant method involves the partial neutralization of phosphoric acid with a sodium source, such as sodium hydroxide (B78521) or sodium carbonate. wikipedia.orgepa.gov The choice of high-purity thermal phosphoric acid is often preferred over wet-process phosphoric acid to minimize impurities that would otherwise require additional purification steps like recrystallization. nih.gov Over the years, research has continued to optimize production, including methods like amine extraction from a mixture of phosphoric acid and sodium chloride to yield this compound. uct.ac.za
Significance of this compound in Contemporary Academic Research
This compound is a staple compound in modern laboratories, valued for its reliability and multifunctional properties. tzgroupusa.com Its most prominent role is as a buffering agent in a vast array of biochemical and chemical experiments. bellchem.com The ability to maintain a stable pH is critical in sensitive applications such as enzyme assays, protein purification, and cell culture, where minor pH fluctuations can significantly alter experimental outcomes. tzgroupusa.com Researchers utilize phosphate buffer systems, often a combination of this compound and its conjugate base disodium (B8443419) phosphate, to create stable media for studying biological molecules and processes. researchgate.net
Recent studies highlight its diverse utility. In biotechnology and biochemistry, phosphate buffers are used to study the stability of proteins like lysozyme, hemoglobin, and human serum albumin. researchgate.net Research has also explored its role in the isomerization of sugars under subcritical water conditions, demonstrating its catalytic influence. researchgate.net In environmental science, it is used in studies on water treatment to control corrosion and scale formation and to investigate the removal of contaminants. getwsu.comnih.gov Furthermore, its application as a phosphorus source is crucial in agricultural research to study plant growth and in animal science for nutrient supplementation studies. tzgroupusa.compatsnap.com Its widespread use across disciplines underscores its fundamental importance in advancing scientific knowledge.
Properties
Key on ui mechanism of action |
Sodium phosphate is thought to work by increasing the amount of solute present in the intestinal lumen thereby creating an osmotic gradient which draws water into the lumen. ... /Promotes/ defecation by retaining water in the intestinal lumen through osmotic forces. ... May also act by stimulating release of cholecystokinin. /Sodium phosphate & sodium biphosphate (Fleet's enema & Fleet's Phospho-soda)/ Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzyme reactions in almost all organs and tissues. It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium and a primary role in the renal excretion of hydrogen ion. |
|---|---|
CAS No. |
7558-80-7 |
Molecular Formula |
H3NaO4P |
Molecular Weight |
120.985 g/mol |
IUPAC Name |
sodium;dihydrogen phosphate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
NFIYTPYOYDDLGO-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
OP(=O)(O)O.[Na] |
Color/Form |
Colorless, monoclinic crystals White crystalline powde |
density |
2360 kg/cu m Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ |
melting_point |
Decomposes at 75 200 °C (decomposes) |
Other CAS No. |
7632-05-5 7558-80-7 89140-32-9 |
physical_description |
Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Other Solid; Dry Powder, Other Solid; NKRA; Pellets or Large Crystals A white odourless, slightly deliquescent powder, crystals or granules Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] |
Pictograms |
Irritant |
Related CAS |
65185-91-3 |
solubility |
Freely soluble in water. Insoluble in ethanol or ether White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/ In water, 85 g/100 mL |
Synonyms |
dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |
Origin of Product |
United States |
Ii. Advanced Synthesis Methodologies of Monosodium Phosphate
Chemical Synthesis Pathways and Reaction Mechanisms
Monosodium phosphate (B84403) (MSP) is commercially synthesized through the neutralization of phosphoric acid (H₃PO₄) with an alkaline sodium salt. The most common reactants are sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). epa.govnih.gov The choice between these sodium sources often depends on economic factors, with the less expensive soda ash (sodium carbonate) being prevalent in the United States, while sodium hydroxide is more commonly used in Germany. nih.gov
The synthesis involves a partial neutralization of the first acidic proton of phosphoric acid. The reaction stoichiometry is carefully controlled to ensure the formation of the monobasic salt. When sodium hydroxide is used, the reaction proceeds as follows:
H₃PO₄ + NaOH → NaH₂PO₄ + H₂O
Alternatively, using sodium carbonate results in the formation of monosodium phosphate, carbon dioxide, and water, as shown in the following equation:
2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + CO₂ + H₂O epa.gov
The resulting slurry from these reactions contains the dissolved or suspended this compound. edta-chelate.com This is then typically subjected to crystallization, after which the crystals are separated from the solution via centrifugation. nih.gov To obtain the final product in its desired form, the hydrated crystals can be dehydrated in a rotary kiln or the salt can be produced directly from the solution through spray drying. epa.govnih.gov The pKₐ for the formation of this compound is in the range of 6.8-7.2. wikipedia.org
The source of the phosphoric acid is a critical factor. Thermal phosphoric acid, which is very pure, is generally used for producing food-grade phosphates. nih.gov If the less pure wet-process phosphoric acid (WPA) is used, impurities are only partially removed during the neutralization to the first stage, necessitating additional purification steps like recrystallization. nih.gov
Table 1: Neutralization Reactions for this compound Synthesis
| Reactants | Products | Chemical Equation |
|---|---|---|
| Phosphoric Acid, Sodium Hydroxide | This compound, Water | H₃PO₄ + NaOH → NaH₂PO₄ + H₂O |
A distinct method for producing this compound involves the use of amine extraction, particularly when starting with wet-process phosphoric acid (WPA) and sodium chloride. uct.ac.za This technique leverages the principle that amines in an organic solvent are more selective for extracting hydrochloric acid (HCl) than phosphoric acid. uct.ac.za In this process, a mixture of phosphoric acid and sodium chloride is prepared. An organic solution containing a commercial amine, such as Amberlite LA-1 dissolved in kerosene (B1165875), is then used to extract the elements of HCl. uct.ac.za
This selective extraction leaves behind a solution of this compound. The product can then be recovered by stripping the organic phase with a sodium chloride solution. uct.ac.za This method is particularly advantageous because it simultaneously addresses the challenge of impurity separation inherent to using WPA. uct.ac.za
A study developed an organic solvent system composed of trialkyl amine (N235), isoamyl alcohol, and sulfonated kerosene for the efficient extraction of phosphoric acid, even from low-concentration sources (P₂O₅ less than 25 wt %). acs.org This system demonstrated a high separation factor for chloride and phosphate ions, reaching up to 39.45, which is significantly higher than common solvents like alcohols or tri-n-butyl phosphate (TBP). acs.org The research found that the amine extraction mechanism followed a pattern analogous to gas adsorption, which could be reasonably described by a modified BET equation. uct.ac.za
This compound is also utilized as a key precursor in novel synthesis methods, particularly for creating advanced nanomaterials. One such application is the in situ hydrothermal synthesis of phosphorus-doped carbon dots functionalized on dendritic mesoporous silica (B1680970) nanoparticles (DMSNs-BCDs). mdpi.com In this process, this compound serves as the phosphorus source. mdpi.com
The synthesis involves dispersing amino-functionalized silica nanoparticles (DMSNs-AEAPTMS) in a solvent like dimethylformamide (DMF), followed by the addition of citric acid (CA) as the carbon source and this compound as the doping agent. mdpi.com The mixture is then heated in a Teflon-lined autoclave, causing the carbon dots to grow directly within the porous silica structure. mdpi.com This method is valued for its simplicity and high yield, producing DMSNs-BCDs with a high quantum yield (approximately 93.7%) and strong fluorescence, which is beneficial for applications in immunoassays. mdpi.com The successful in situ synthesis is confirmed by spectroscopic analysis showing a characteristic absorption peak around 360 nm and an emission wavelength of 460 nm. mdpi.com
Other research has demonstrated a solid-state organometallic route to produce embedded single-crystal nanoparticles of various metal phosphates, such as SiP₂O₇ and WP₂O₇, through the pyrolysis of metal-containing cyclotriphosphazene (B1200923) precursors. ucc.ie This highlights the role of phosphate sources in creating nanostructures with unique properties. General approaches for nanoparticle synthesis include top-down methods, where bulk materials are broken down, and bottom-up approaches like chemical co-precipitation and sol-gel methods, where nanomaterials are assembled from finer particles. nih.gov
Industrial Synthesis Process Optimization and Scale-Up
Optimizing the industrial synthesis of this compound is crucial for improving efficiency and product quality while reducing costs. A major focus of optimization is the production of the phosphoric acid precursor itself, as existing industrial processes often yield solutions with low phosphoric acid concentrations, requiring significant energy for concentration. ntnu.no
Modeling and optimization frameworks can be applied to enhance the process. ntnu.no For instance, employing a Simulated Annealing (SA) algorithm can help identify optimal operating conditions. ntnu.no A case study on a phosphoric acid production flowsheet demonstrated that by adjusting process streams—specifically, increasing the amount of filtrate recycled back into the reactor while slightly reducing the amount directed to the product stream—it was possible to achieve a higher mass fraction in the final product. ntnu.no This optimization leads to a significant reduction in the amount of water in the product stream, which in turn decreases the subsequent evaporation load without diminishing the quantity of phosphoric acid produced. ntnu.no
In reactive crystallization processes, key parameters that require optimization include reaction temperature, dissolution and reaction times, crystallization temperature and duration, and agitation speed. researchgate.net For example, in the production of monoammonium phosphate, a related compound, optimal conditions were identified for mole ratios, temperature, and time to maximize the yield and quality of the crystalline product. researchgate.net Such principles are directly applicable to the scale-up and optimization of this compound production.
Table 2: Optimization Parameters in Phosphate Production
| Parameter | Typical Range/Value | Impact on Process | Source |
|---|---|---|---|
| Reactant Mole Ratio (H₃PO₄/Base) | Stoichiometrically controlled | Determines final product (mono-, di-, or tri-sodium phosphate) | epa.gov |
| Reaction Temperature | 35°C (example for MAP) | Affects reaction kinetics and crystal formation | researchgate.net |
| Crystallization Temperature | 15°C (example for MAP) | Influences crystal size and purity | researchgate.net |
| Agitation Speed | 70 rpm (example for MAP) | Ensures homogeneity and affects crystal growth | researchgate.net |
The purity of this compound is heavily dependent on the quality of the raw phosphoric acid. Wet-process phosphoric acid (WPA) contains a significant amount of impurities, such as metals (iron, aluminum, magnesium), sulfates, and fluorides, which must be removed to produce a high-grade product. uct.ac.zascispace.comgct.com.tn
Solvent extraction is a primary technique for purifying WPA. This method separates compounds based on their relative solubilities in two immiscible liquids. Various solvent systems have been investigated:
Amines : As discussed previously, amines like Amberlite LA-1 can be used. A study showed that a countercurrent extraction process using this amine would require approximately twenty theoretical stages to reduce the iron concentration to food-grade levels. uct.ac.za
Alcohols : Solvents like n-butanol, n-hexanol, and n-octanol have also been used for liquid-liquid extraction of phosphoric acid. scispace.comresearchgate.net
Another critical purification step is the removal of sulfates and other precipitated impurities. This can be achieved by adding calcium-containing materials to precipitate calcium sulfate (B86663) (gypsum). scispace.com In one process, a crude acid was treated with a sodium sulfide (B99878) liquor to reduce molybdenum and other heavy metals to less than 10 ppm, followed by filtration and concentration. google.com Desulfurization and defluorination can also be accomplished by adding agents like calcium oxide and sodium hydroxide to the acid. google.com The sludge containing the precipitated impurities can then be removed by filtration. scispace.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | NaH₂PO₄ |
| Phosphoric Acid | H₃PO₄ |
| Sodium Hydroxide | NaOH |
| Sodium Carbonate | Na₂CO₃ |
| Hydrochloric Acid | HCl |
| Sodium Chloride | NaCl |
| Amberlite LA-1 | Not specified |
| Trialkyl amine (N235) | Not specified |
| Isoamyl alcohol | C₅H₁₂O |
| Sulfonated kerosene | Not specified |
| Tri-n-butyl phosphate (TBP) | C₁₂H₂₇O₄P |
| Citric Acid | C₆H₈O₇ |
| Dimethylformamide | C₃H₇NO |
| Silicon Phosphate | SiP₂O₇ |
| Tungsten Phosphate | WP₂O₇ |
| Methyl isobutyl ketone (MIBK) | C₆H₁₂O |
| n-Butanol | C₄H₁₀O |
| n-Hexanol | C₆H₁₄O |
| n-Octanol | C₈H₁₈O |
| Calcium Sulfate (Gypsum) | CaSO₄ |
| Sodium Sulfide | Na₂S |
Valorization of By-products in Integrated Synthesis Schemes
The principle of a circular economy is increasingly being integrated into the chemical synthesis of phosphate compounds, including this compound. fertilizer.orggreengubregroup.com This approach aims to minimize waste and enhance resource efficiency by utilizing by-products from various industrial processes as secondary raw materials. fertilizer.orggreengubregroup.com The valorization of such by-products is not only economically advantageous, as it can reduce disposal costs, but it also lessens the environmental impact associated with traditional linear "take, make, waste" production models. ostara.com
In the context of phosphate production, several by-products from industrial and agricultural sectors are being explored for their potential. For instance, phosphogypsum, a major by-product of phosphoric acid production, contains residual phosphorus and can be repurposed. floridapoly.eduwur.nl Similarly, by-products from the agro-food industry, such as olive pomace and citrus pomace, have been investigated for their ability to increase the solubility of phosphate rock, a primary raw material for phosphate production. mdpi.com This is often achieved through the acidifying action of the organic components in the biomass, which can release organic acids or produce CO2 during decomposition. mdpi.com
Other industrial wastes, such as cottrel dust from high-temperature phosphate ore processing and red clay from phosphate mining, are also considered valuable secondary resources. mdpi.comcsic.esresearchgate.net Studies have demonstrated the potential to process these materials to obtain valuable phosphorus compounds. mdpi.comcsic.esresearchgate.net For example, research has been conducted on developing methods to produce monocalcium phosphate from cottrel dust. mdpi.com The integration of these by-product streams into the synthesis of phosphate products aligns with the goals of a circular economy by creating more sustainable and less resource-depleting production systems. fertilizer.orggreengubregroup.comecologic.eu
Crystallization Kinetics and Polymorphism Studies
The control of crystallization is a critical aspect of producing this compound with desired physical properties. The kinetics of crystal growth and the resulting polymorphism significantly influence the compound's performance in various applications.
Factors Influencing Crystal Growth and Morphology
The growth and morphology of this compound crystals are governed by a combination of physical and chemical factors. While direct studies on this compound are specific, broader research on the crystallization of similar compounds, like monosodium urate, provides valuable insights into the key influencing parameters. nih.govresearchgate.net These factors critically affect the three main stages of crystallization: solubility, nucleation, and crystal growth. nih.govresearchgate.net
Key factors identified as having a significant impact include:
Temperature: Lower temperatures can reduce the solubility of phosphate salts, thereby promoting crystallization. nih.govresearchgate.net
pH: The pH of the crystallization medium is crucial. For instance, a pH range of 7–9 has been noted to reduce urate solubility, suggesting that a specific pH range is also critical for this compound crystallization. nih.govresearchgate.net
Ion Concentration: The presence and concentration of ions, particularly sodium ions, directly influence the formation of this compound crystals. nih.govresearchgate.net
Supersaturation: The level of supersaturation of the solution is a primary driver for both the nucleation and growth of crystals.
Additives and Impurities: The presence of other substances, acting as either promoters or inhibitors, can significantly alter crystal habits and growth rates.
Precise control over these parameters is essential for tailoring the crystal size and shape, which in turn affects properties like bulk density, flowability, and dissolution rate. rsc.orgnih.gov
Interactive Table: Factors Affecting Crystal Growth
| Factor | Effect on Crystallization | Research Findings |
|---|---|---|
| Temperature | Reduced temperature generally decreases solubility, promoting crystal formation. nih.govresearchgate.net | Studies on similar systems show that colder conditions are often ideal for crystallization to occur. nih.gov |
| pH | Influences the ionic species in solution and their solubility. nih.govresearchgate.net | A slightly alkaline or specific pH range can be optimal for reducing solubility and promoting nucleation. nih.govresearchgate.net |
| Ion Concentration | Higher concentrations of constituent ions (e.g., sodium) can drive the crystallization process. nih.govresearchgate.net | Increased sodium ion concentration is a consistent factor in promoting crystal formation. nih.gov |
| Additives | Can act as capping agents to control morphology or as impurities that inhibit growth. rsc.orgnih.gov | The acidity and type of capping agents can significantly alter the final crystal size and shape. nih.gov |
Characterization of Hydrate (B1144303) Forms and Anhydrous States
This compound can exist in several forms, primarily as an anhydrous salt (NaH₂PO₄) and as hydrated crystals, most commonly the monohydrate (NaH₂PO₄·H₂O) and the dihydrate (NaH₂PO₄·2H₂O). wikipedia.orgdrugfuture.com These different forms are known as polymorphs or pseudopolymorphs, and their presence can affect the material's physical and chemical properties. nih.gov
The anhydrous form is a white, crystalline powder. americanelements.comwintersunchemical.com The monohydrate and dihydrate forms contain one and two molecules of water of hydration within their crystal structures, respectively. drugfuture.compharmaexcipients.com The degree of hydration influences properties such as molecular weight, density, and stability. wikipedia.orgdrugfuture.com Characterization of these forms is typically performed using techniques such as X-ray diffraction (XRD) to determine the crystal structure and thermogravimetric analysis (TGA) to quantify the water content. semanticscholar.orgmdpi.com The choice between the anhydrous or a specific hydrate form is often dictated by the requirements of the final application, such as desired solubility rate or stability under certain storage conditions. pharmaexcipients.compharmaexcipients.comchemimpex.com
Interactive Table: Properties of this compound Hydrates
| Form | Chemical Formula | Molecular Weight (g/mol) | Water Content (%) |
|---|---|---|---|
| Anhydrous | NaH₂PO₄ | 119.98 americanelements.comwintersunchemical.com | < 2.0 drugfuture.com |
| Monohydrate | NaH₂PO₄·H₂O | 137.99 drugfuture.com | 10.0 - 15.0 drugfuture.com |
| Dihydrate | NaH₂PO₄·2H₂O | 156.01 drugfuture.comchemimpex.com | 18.0 - 26.5 drugfuture.com |
Phase Transformation and Stability of Crystalline this compound
The different crystalline forms of this compound exhibit varying degrees of stability, which is often dependent on temperature and humidity. valudor.comresearchgate.net The hydrated forms can undergo phase transformations upon heating, which involves the loss of water of crystallization. semanticscholar.org
Thermal analysis studies show that the dehydration of this compound hydrates occurs in distinct steps. semanticscholar.org For example, heating this compound dihydrate will cause it to lose its water molecules, eventually transforming into the anhydrous form. semanticscholar.org Further heating of anhydrous this compound to higher temperatures (above 169 °C) leads to a chemical transformation, a condensation reaction that forms disodium (B8443419) pyrophosphate (Na₂H₂P₂O₇). wikipedia.org At even higher temperatures (around 550 °C), further condensation can occur, resulting in the formation of sodium trimetaphosphate (Na₃P₃O₉). wikipedia.org
The stability of a particular crystalline form is a critical consideration in pharmaceutical and food applications, where changes in crystal structure can affect product efficacy, shelf-life, and performance. nih.govdovepress.com Understanding the conditions that lead to these phase transformations is therefore essential for ensuring the quality and consistency of the final product. The material is generally considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. valudor.com
Iii. Analytical Characterization and Quantification Techniques for Monosodium Phosphate
Spectroscopic Methods for Structural Elucidation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.com When applied to monosodium phosphate (B84403), the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the dihydrogen phosphate (H₂PO₄⁻) anion. The number and position of these bands are influenced by the symmetry of the phosphate tetrahedron and the surrounding crystalline environment. sci-hub.stnih.gov
The analysis of IR spectra helps in understanding the reorganization effects within the phosphate matrix. researchgate.net The primary vibrational modes observed are associated with the P-O stretching and O-P-O bending motions within the phosphate group. The presence of hydrogen bonds in monosodium phosphate also influences the spectrum, particularly in the regions associated with O-H vibrations. The IR spectrum for solid this compound is available in public databases like the NIST Chemistry WebBook, often measured using techniques like Nujol mulls or KBr wafers. nist.govnih.gov
Table 1: Characteristic Infrared (IR) Absorption Bands for Phosphate Groups
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| P=O Stretching | 1270–1290 | Vibration of the double bond between phosphorus and oxygen. researchgate.net |
| PO₂⁻ Asymmetric Stretching | 1130–1200 | Asymmetric stretching of the terminal PO₂⁻ groups. researchgate.net |
| P-O Stretching | 1022–1080 | Stretching vibrations within the [PO₄]³⁻ tetrahedron. sci-hub.st |
| O-P-O Bending | 500–562 | Bending vibrations of the O-P-O angle. sci-hub.st |
Data sourced from multiple phosphate structure studies. sci-hub.stresearchgate.net
While IR spectroscopy is invaluable for functional group analysis, other spectroscopic techniques provide complementary information for a complete compositional and structural analysis. Raman spectroscopy, for instance, is another vibrational spectroscopy technique that is particularly sensitive to the symmetric vibrations of the phosphate ion and can be used to study phosphate structures in both solid and aqueous states. sci-hub.st For elemental composition, particularly in determining the phosphorus content, methods like inductively coupled argon plasma-atomic emission spectroscopy (ICP-AES) are employed, which offer high sensitivity and quantitative accuracy. nih.gov
Chromatographic Separation and Quantitative Analysis
Chromatographic methods are essential for separating phosphate species from complex mixtures and for their precise quantification. These techniques are widely used in environmental analysis, food science, and biomedical research.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phosphate compounds. nih.gov A significant challenge in the HPLC analysis of phosphate-containing molecules is the interaction between the phosphate groups and the stainless steel components of standard HPLC systems, which can lead to severe peak tailing and poor quantification. hpst.cz To circumvent this issue, bio-inert systems with PEEK tubing are often employed. hpst.cz
For the detection of inorganic phosphate, which lacks a strong chromophore, indirect methods are typically used. A common approach involves a post-column or pre-column reaction with molybdate (B1676688) reagents (e.g., ammonium (B1175870) molybdate in the presence of a reducing agent) to form a colored phosphomolybdenum blue complex. researchgate.net This complex can then be detected by a UV-Vis detector. Other detection methods, such as Evaporative Light Scattering Detection (ELSD), can also be used for the analysis of anions like phosphate. helixchrom.com
Table 2: Example HPLC Method for Soluble Reactive Phosphate Analysis
| Parameter | Condition |
|---|---|
| Technique | Reverse Phase HPLC |
| Derivatization | Molybdenum blue reaction |
| Mobile Phase | 1% H₂SO₄ (carrier), Acetone (eluent) |
| Detection | Spectrophotometric |
| Typical Retention Time | ~3.75 minutes |
Based on a method developed for freshwater and saltwater analysis. researchgate.net
Capillary Electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique well-suited for small, charged species like inorganic ions. wikipedia.orgspringernature.com The separation in CZE is based on the different migration speeds of ions through a capillary under the influence of a strong electric field. libretexts.org Anions like phosphate migrate toward the positively charged anode. libretexts.org
CZE offers several advantages, including high resolution, short analysis times, and minimal sample and reagent consumption. wikipedia.org The technique can be optimized by modifying the background electrolyte, for instance, by using ionic additives to enhance separation selectivity. nih.gov This method is effective for the analysis of various phosphorus-containing anions in diverse samples. springernature.com
Electrochemical and Sensor-Based Detection Methods
Electrochemical methods offer a promising alternative to traditional analytical techniques, providing opportunities for rapid, portable, and in-situ detection of phosphate. These methods are based on measuring changes in electrical properties (potential or current) resulting from a reaction involving the phosphate ion.
Current research focuses on developing robust and selective electrochemical sensors, including potentiometric, amperometric, and voltammetric types. mcmaster.ca Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode, but can sometimes suffer from selectivity issues. nih.gov Amperometric methods, which measure the current from the oxidation or reduction of an analyte, often involve the electrochemical detection of the phosphomolybdate complex. nih.gov
A variety of materials have been explored for constructing the sensing electrode, including cobalt, copper, and boron-doped diamond (BDD). nih.govmdpi.com Cobalt-based electrodes are frequently studied for their responsiveness to phosphate. mcmaster.ca Recent innovations include the development of all-solid-state sensors, which enhance portability and ease of use. mdpi.com For instance, a sensor based on a CuO/Co₃O₄ modified platinum electrode has been developed for real-time phosphate monitoring, demonstrating high sensitivity and a low detection limit. researchgate.netchemrxiv.org
Table 3: Comparison of Electrochemical Phosphate Sensors
| Sensor Type | Electrode Material | Detection Principle | Key Features |
|---|---|---|---|
| Potentiometric | Cobalt-based | Potential change due to ion interaction | Chemical-free detection, requires conditioning. mcmaster.ca |
| Potentiometric | Copper/Copper Phosphate | Potential change at ion-selective membrane | Good sensitivity and stability, operates in a wide pH range. mdpi.com |
| Voltammetric | Boron-Doped Diamond (BDD) | Reduction of phosphomolybdate complex | High sensitivity, low background current, regenerable surface. nih.gov |
| Amperometric | CuO/Co₃O₄ on Platinum | Chronoamperometry | Reagent-free, high sensitivity, low limit of detection (LOD). researchgate.netchemrxiv.org |
Development and Optimization of Electrochemical Phosphate Sensors
The detection of phosphate ions, including those from this compound, is a significant area of research, leading to the development of various electrochemical sensors. wisconsin.edu These sensors offer a cost-effective and efficient alternative to traditional optical methods. wisconsin.edu A notable approach involves the fabrication of an electrochemical sensor using an ammonium molybdate and pyrrole (B145914) (AM-Py) nanocomposite on a screen-printed electrode (SPE). wisconsin.eduwisconsin.edu The optimization of these sensors involves testing their response across various concentrations of phosphate solutions and a range of pH levels to determine sensitivity and the lower detection limit. wisconsin.eduwisconsin.edu
Research has demonstrated that an AM-Py nanocomposite modified SPE can achieve a very low detection limit of 10⁻¹¹ mol/L using the open-circuit voltammetry (OCV) method. wisconsin.eduwisconsin.edu The fabrication process is designed to be simple and rapid, making it suitable for low-cost mass production. wisconsin.eduwisconsin.edu The performance of such sensors is evaluated by analyzing signals from OCV and optimizing related parameters. wisconsin.eduwisconsin.edu Another approach involves using a bifunctional boron-doped diamond (BDD) electrode, which can be regenerated and used for phosphate detection. nih.gov The optimization for the BDD electrode sensor involved testing with an electrolyte solution of 0.7 mol/L KCl and 3.3 mmol/L molybdate at a pH of 1.5. nih.gov
Table 1: Performance of Optimized Electrochemical Phosphate Sensors
| Sensor Type | Sensing Material | Technique | Detection Limit | Linearity Range | Reference |
|---|---|---|---|---|---|
| Screen-Printed Electrode (SPE) | Ammonium Molybdate & Pyrrole (AM-Py) Nanocomposite | Open Circuit Voltammetry (OCV) | 10⁻¹¹ mol/L | - | wisconsin.eduwisconsin.edu |
| Boron-Doped Diamond (BDD) Electrode | Bare BDD | Square-Wave Pulse Voltammetry (SWV) | 0.004 mg/L | 0.02–3 mg/L | nih.gov |
| Amperometric Sensor | Conductive Polymer (Polypyrrole) | Amperometry | 10⁻⁶ M | 10⁻⁶ - 10⁻² M | researchgate.net |
| Ion-Selective Electrode (ISE) | Copper Nanoparticle Film | Potentiometry | 1 x 10⁻⁶ M | - | mdpi.com |
Voltammetric and Potentiometric Analytical Approaches
Voltammetric and potentiometric methods are key electrochemical techniques for the analysis of phosphate. Since phosphate itself is not redox-active, its electrochemical study often relies on its reaction with other species, such as molybdate salts, to form a phosphomolybdate complex. uonbi.ac.ke
Voltammetry:
Cyclic Voltammetry (CV): This technique is used to study the redox behavior of the phosphomolybdate complex. Analysis by CV can reveal multiple redox centers with distinct formal redox potentials. uonbi.ac.ke For instance, one study identified two redox centers with formal potentials of 0.167 ± 0.02 V and 0.357 ± 0.02 V. uonbi.ac.ke CV is also used to compare the effectiveness of different electrochemical methods; for example, Square Wave Pulse Voltammetry (SWV) has been shown to have higher sensitivity and a lower detection limit for phosphate analysis compared to CV. nih.gov
Differential Normal Pulse Voltammetry (DNPV): DNPV has been developed as a sensitive method for phosphate analysis in water, offering an advantage over standard spectrophotometric techniques that are prone to interferences. uonbi.ac.ke In one study, DNPV analysis of the phosphomolybdate complex yielded two responses at 0.02 ± 0.001 V and 0.33 ± 0.001 V. uonbi.ac.ke This method demonstrated linearity in the 0–8 mg/L phosphate concentration range with a limit of detection (LOD) of 0.06586 mg/L. uonbi.ac.ke
Square Wave Pulse Voltammetry (SWV): SWV is noted for its ability to reduce the bilayer current, leading to higher sensitivity and resolution. nih.gov When used with a BDD electrode, SWV showed a linear response to phosphate concentrations, with a higher sensitivity in the low concentration range (0.02–0.4 mg/L) compared to a higher range (0.4–3 mg/L). nih.gov
Potentiometry:
Ion-Selective Electrodes (ISEs): The development of phosphate ISEs presents a challenge due to the high hydration energy of the large tetrahedral phosphate ion. mdpi.com However, novel all-solid-state phosphate ISEs have been created using copper, copper nanoparticles, and copper phosphate. mdpi.com These electrodes function by creating a sensitive membrane on the electrode surface. mdpi.com A recently developed copper-based ISE operates optimally at a neutral pH of 7, with a detection limit of 1 × 10⁻⁶ M and a rapid response time of less than 10 seconds. mdpi.com
Another potentiometric method involves neutralizing a sample with sodium hydroxide (B78521) to form sodium dihydrogen phosphate. metrohm.com An excess of lanthanum nitrate (B79036) is then added, and the resulting nitric acid is titrated with sodium hydroxide, a method suitable for higher phosphate concentrations. metrohm.com
X-ray Diffraction and Crystallographic Analysis
X-ray diffraction (XRD) is an indispensable tool for the structural analysis of crystalline materials like this compound. It provides detailed information about the atomic arrangement within the crystal lattice.
Single-Crystal X-ray Diffraction for Atomic Structure Determination
Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the internal lattice of a crystalline substance. carleton.edupulstec.net By interacting monochromatic X-rays with a single, unfractured crystal, a unique diffraction pattern of spots is generated. pulstec.net The positions and intensities of these spots allow for the determination of the unit cell dimensions, bond lengths, bond angles, and the specific positions of each atom within the crystal structure. carleton.edupulstec.net
The process is based on Bragg's Law (nλ=2d sinθ), which relates the X-ray wavelength to the diffraction angle and the spacing between crystal lattice planes. carleton.edu For analysis, a clear, unfractured crystal, typically between 30 and 300 microns, is mounted on a goniometer that orients it in the X-ray beam. carleton.edu The resulting data, which can consist of thousands of unique reflections, is then refined to produce a detailed three-dimensional model of the atomic structure. carleton.edursc.org This technique is fundamental for new mineral identification and for understanding the structure-property relationships of a compound. carleton.edursc.org
Table 2: Information Obtained from Single-Crystal X-ray Diffraction
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the fundamental geometry of the crystal lattice. | carleton.edupulstec.net |
| Atomic Positions | The precise coordinates (x, y, z) of each atom within the unit cell. | Allows for the complete mapping of the crystal's atomic arrangement. | pulstec.net |
| Bond Lengths | The distances between the nuclei of two bonded atoms. | Provides insight into the nature and strength of chemical bonds. | carleton.edupulstec.net |
| Bond Angles | The angles formed between three connected atoms. | Determines the geometry of molecules and coordination environments within the crystal. | carleton.edupulstec.net |
| Site Ordering | The distribution of different types of atoms over specific crystallographic sites. | Crucial for understanding solid solutions and defect structures. | carleton.edu |
Powder X-ray Diffraction for Phase Identification and Purity
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials, where the sample consists of many tiny, randomly oriented crystallites. ub.edu Unlike single-crystal XRD, which analyzes one crystal, PXRD provides a diffraction pattern that is a "fingerprint" of the bulk material. ub.eduncl.ac.uk This pattern consists of a series of peaks at different diffraction angles, with the position and intensity of the peaks being characteristic of a specific crystalline phase. nist.gov
PXRD is primarily used for:
Phase Identification: By comparing the experimental diffraction pattern of an unknown sample to a database of known patterns, such as the Powder Diffraction File (PDF), the crystalline phases present in the sample can be identified. nist.govresearchgate.net
Purity Assessment: PXRD is an excellent technique for determining the phase purity of a sample. ncl.ac.ukresearchgate.net The presence of impurity phases will result in additional peaks in the diffraction pattern. By comparing the measured pattern to a simulated one from a known pure crystal structure, the purity of the bulk sample can be confirmed. ncl.ac.uk
Quantitative Analysis: With proper calibration, PXRD can be used to determine the relative amounts of different crystalline phases in a mixture. researchgate.net This is achieved through methods like LeBail fitting or Rietveld analysis, which model the entire diffraction pattern. ncl.ac.uk
The quality of PXRD data can be improved by appropriate sample preparation, such as annealing or recrystallizing, to enhance the crystallinity of the material. nist.gov
Microscopic Techniques for Morphological and Elemental Characterization
Electron microscopy provides high-resolution imaging of a material's surface topography and internal microstructure, coupled with the ability to determine its elemental composition.
Electron Microscopy for Elemental Composition and Microstructure
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for characterizing the morphology, crystal structure, and elemental makeup of materials like this compound. researchgate.net
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of a sample's surface, revealing its topography and morphology. nih.gov When equipped with an Energy-Dispersive X-ray Spectroscopy (EDS or EDX) detector, SEM can perform elemental analysis. nih.gov The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance. nih.gov SEM-EDS is useful for identifying specific phosphate crystals, such as distinguishing between magnesium ammonium phosphate and calcium phosphate in geological or biological samples by detecting the constituent elements. nih.gov
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is used to investigate the internal microstructure of a sample. researchgate.net By passing a beam of electrons through an ultra-thin specimen, TEM can reveal details about crystal size, shape, and arrangement. researchgate.net Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of individual nanoparticles. researchgate.net Like SEM, TEM can also be combined with EDS for elemental analysis at the nanoscale. mdpi.com These techniques are invaluable for studying the properties of nanopowders, where understanding the shape and composition of individual nanocrystals is essential. researchgate.net
Polarized Light Microscopy for Crystal Observation
Polarized Light Microscopy (PLM) is a powerful analytical technique for the characterization of crystalline materials, including this compound. This method utilizes polarized light to investigate the optical properties of anisotropic substances. Crystalline materials that are anisotropic, meaning their properties vary with the direction of measurement, interact with polarized light to produce interference colors and extinction phenomena, which are observable through the microscope.
The principle of PLM is based on the ability of anisotropic crystals to split a beam of light into two separate rays that vibrate at right angles to each other, a property known as birefringence. When these two rays pass through a second polarizing filter (the analyzer), they interfere with each other, creating characteristic interference colors that are dependent on the thickness of the crystal and its specific birefringence.
For this compound, which can crystallize in different systems depending on its hydration state, PLM is an invaluable tool for observing crystal morphology and confirming its crystalline nature. The anhydrous form of this compound crystallizes in the monoclinic system, while the dihydrate form (NaH₂PO₄·2H₂O) crystallizes in the orthorhombic system. chemicalbook.comnih.govresearchgate.net Both of these crystal systems are anisotropic and therefore optically active under polarized light.
Research on sodium dihydrogen phosphate dihydrate has shown that it crystallizes in the acentric space group P2₁2₁2₁. chemicalbook.com Large single crystals grown from aqueous solutions exhibit a distinct morphology, primarily bounded by prisms {101} and {011}, a pinacoid {001}, and additional disphenoids such as {111} and {112}. chemicalbook.com These crystals demonstrate a strong anisotropy in their physical properties, which is a key indicator for their observation with PLM. chemicalbook.com
When a crystalline sample of this compound is placed on the microscope stage between two crossed polarizers, the birefringent crystals will appear bright against a dark background. As the stage is rotated, the crystals will go through a cycle of brightness and darkness (extinction) four times in a 360° rotation. hawaii.edu The angle at which extinction occurs relative to the crystal's axes can provide further information about its crystallographic orientation. hawaii.edu The specific interference colors observed can be correlated with the crystal's thickness and its inherent birefringence.
| Property | Observation | Scientific Principle |
|---|---|---|
| Crystal System | Anhydrous: Monoclinic Dihydrate: Orthorhombic chemicalbook.comnih.govresearchgate.net | The internal arrangement of atoms determines the crystal system and its optical properties. |
| Optical Property | Anisotropic (Birefringent) chemicalbook.com | Anisotropic crystals have different refractive indices along different crystallographic axes, causing them to split light into two polarized rays. |
| Appearance under Crossed Polars | Crystals appear bright with interference colors against a dark background. | Birefringence causes a phase shift in the light rays, leading to constructive and destructive interference when they are recombined by the analyzer. |
| Extinction | The crystal becomes dark four times upon a 360° rotation of the stage. hawaii.edu | Extinction occurs when the vibration directions of the polarized light passing through the crystal are parallel to the polarization directions of the polarizer and analyzer. hawaii.edu |
| Observed Morphology (Dihydrate) | Prisms ({101}, {011}), Pinacoid ({001}), Disphenoids ({111}, {112}) chemicalbook.com | The external shape of the crystal is an expression of its internal crystal structure and the conditions under which it grew. |
Iv. Role and Interactions of Monosodium Phosphate in Biological Systems in Vitro Studies
Buffering Mechanisms and pH Regulation in Aqueous Biological Media
One of the primary roles of monosodium phosphate (B84403) in in vitro systems is its function as a component of phosphate buffers, which are critical for maintaining a stable pH. patsnap.comfresnostate.edumaxanim.com The dihydrogen phosphate ion (H₂PO₄⁻) from MSP acts as the weak acid in the phosphate buffer system, capable of donating a proton to neutralize hydroxyl ions and resist increases in pH. patsnap.com This buffering capacity is most effective in a pH range of approximately 5.8 to 8.0, making it highly suitable for a vast array of biological experiments that require a stable pH near physiological levels (typically 7.2-7.4). fresnostate.edubostonbioproducts.compromega.co.ukgbiosciences.com
Phosphate-buffered saline (PBS) is one of the most widely used buffer solutions in biological research, and monosodium phosphate is a key ingredient in many of its formulations. wikipedia.orgstjohnslabs.comsharebiology.com PBS is an aqueous salt solution containing sodium dihydrogen phosphate, disodium (B8443419) hydrogen phosphate, and sodium chloride. wikipedia.org Some formulations may also include potassium chloride and potassium dihydrogen phosphate. wikipedia.orgstjohnslabs.com The buffer's primary function is to maintain a constant pH, while its ion concentrations and osmolarity are isotonic to those of human body fluids, preventing cell rupture or shrinkage due to osmotic stress. wikipedia.organswers.com
Because it is generally non-toxic to cells, PBS has numerous applications, including rinsing cell containers, diluting substances, and as a base for creating other reagents. wikipedia.org In biochemical assays, phosphate buffers are used extensively for protein purification, enzyme activity determination, and various molecular biology techniques. mpbio.commpbio.combostonbioproducts.commedchemexpress.eu The stability of the pH environment provided by these buffers is essential for obtaining accurate and reproducible results. pubcompare.ai
Below is a common formulation for 1X Phosphate-Buffered Saline (PBS).
| Component | Formula | Concentration (mM) | Molar Mass ( g/mol ) | Mass per 1L (g) |
| Sodium Chloride | NaCl | 137 | 58.44 | 8.0 |
| Potassium Chloride | KCl | 2.7 | 74.55 | 0.2 |
| Disodium Phosphate | Na₂HPO₄ | 10 | 141.96 | 1.44 |
| Potassium Dihydrogen Phosphate | KH₂PO₄ | 1.8 | 136.09 | 0.24 |
| The table represents a standard recipe for PBS. The final pH is typically adjusted to 7.4. Potassium dihydrogen phosphate (monobasic) is often used, but formulations with this compound (monobasic) also exist to provide the dihydrogen phosphate ion. |
The functionality of enzymes and proteins is critically dependent on their three-dimensional structure, which is maintained by various interactions, including ionic bonds. creative-enzymes.com These interactions are sensitive to pH. numberanalytics.com Deviations from the optimal pH can alter the ionization state of acidic and basic amino acid residues within a protein, disrupting its native conformation and leading to denaturation and loss of activity. creative-enzymes.comresearchgate.net
Phosphate buffers, containing this compound as the acidic component, are crucial for maintaining a stable pH in in vitro studies involving enzymes and proteins. fresnostate.eduanswers.comamazonaws.com By resisting pH fluctuations, these buffers ensure that proteins remain in their functionally active state. reagent.co.uk Research has shown that buffer choice significantly impacts protein stability; for example, the thermal stability of certain proteins is significantly enhanced in the presence of phosphate buffers compared to other buffering agents. amazonaws.com However, high concentrations of phosphate have also been noted to inhibit certain enzymes, highlighting the need for careful buffer selection and optimization for each specific application. nih.gov
| Buffer System | Typical pH Range | Common In Vitro Applications | Impact on Protein/Enzyme Stability |
| Phosphate | 5.8 - 8.0 | Cell culture, enzyme assays, protein purification | Generally provides good stability, mimicking physiological conditions. bostonbioproducts.comamazonaws.com Can cause precipitation with divalent cations. wikipedia.org High concentrations can be inhibitory. nih.gov |
| Tris | 7.5 - 9.0 | Electrophoresis, molecular biology | Widely used, but its pKa is temperature-sensitive, which can lead to significant pH shifts with temperature changes. promega.co.uk |
| HEPES | 6.8 - 8.2 | Cell culture | Good for maintaining physiological pH, less prone to temperature-induced pH shifts than Tris. numberanalytics.com |
| Citrate | 3.0 - 6.2 | Enzyme assays (for acidic optima) | Used for applications requiring acidic pH. Can sometimes lead to lower protein stability compared to other buffers. photophysics.com |
In the manufacturing of biopharmaceuticals, such as monoclonal antibodies (mAbs), maintaining protein stability is paramount to ensure product quality, efficacy, and safety. nih.govfarmaceut.org Buffer optimization is a critical step in the formulation development of these therapeutic proteins. avantorsciences.comnanotempertech.com The goal is to find the ideal buffer composition, concentration, and pH that maximizes the stability of the biomolecule throughout the manufacturing process and during storage. avantorsciences.com
Phosphate buffers are a conventional choice in biopharmaceutical formulations. nih.govfarmaceut.org However, they may not be the optimal choice for every monoclonal antibody. nih.govfarmaceut.org The development process often involves screening various buffer systems, including phosphate, histidine, and citrate, to identify the formulation that best prevents protein aggregation and degradation under various stress conditions like temperature changes or freeze-thaw cycles. photophysics.comnih.govfarmaceut.org For instance, while one study might find a MOPS or TRIS buffer superior for a particular mAb, another might find phosphate buffers provide significant stabilization. amazonaws.comphotophysics.com The optimization process is a systematic approach to fine-tune buffer properties to enhance process efficiency and robustness in biopharmaceutical manufacturing. avantorsciences.combiopharminternational.comthermofisher.com
This compound as an Essential Inorganic Phosphate Source
Beyond its role in pH regulation, this compound serves as a vital source of inorganic phosphate (Pi) in in vitro biological systems. nih.gov Inorganic phosphate is a fundamental nutrient and metabolite required for numerous core cellular processes. physiology.orgnih.gov When dissolved in culture media or assay solutions, MSP dissociates to provide phosphate ions that can be taken up and utilized by cells or incorporated into biochemical pathways. patsnap.comnih.gov
Inorganic phosphate is an indispensable substrate for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govphysiology.org The process of oxidative phosphorylation, which occurs in the mitochondria, directly combines adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) to generate ATP. physiology.orgquora.com Similarly, during glycolysis, phosphate is incorporated to form high-energy intermediates that lead to a net production of ATP. nih.gov
In vitro studies have demonstrated that the availability of extracellular phosphate is critical for maintaining normal energy metabolism. physiology.org For example, research on kidney tubules showed that removing phosphate from the extracellular fluid significantly reduced oxygen consumption rates and ATP content, indicating that cellular respiration and energy production are dependent on a continuous supply of inorganic phosphate. physiology.org Therefore, the inclusion of a phosphate source like MSP in cell culture media is essential for supporting cellular energy demands. physiology.orgquora.com
Inorganic phosphate is a fundamental building block for the synthesis of essential macromolecules. nih.gov It forms the phosphodiester backbone of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), linking the sugar moieties together to form the long polymeric chains. nih.govnih.govacs.org The synthesis of the activated sugar precursor, 5-phosphoribosyl-1-pyrophosphate (PRPP), which is essential for nucleotide synthesis, is also dependent on inorganic phosphate. libretexts.org Studies have shown that inorganic phosphate is necessary for stimulating DNA synthesis in cultured cells. nih.gov
Furthermore, phosphate is a key constituent of phospholipids, the primary components of all biological membranes. nih.govnih.gov These molecules consist of a hydrophilic phosphate "head" and hydrophobic lipid "tails," a structure crucial for the formation of the lipid bilayer that encloses cells and organelles. By providing the necessary phosphate, MSP in culture media supports the synthesis of these vital structural components, enabling cell growth and proliferation.
Supporting Optimal Cell Growth and Function in In Vitro Systems
This compound, as a primary source of phosphate ions, is an indispensable component of in vitro cell culture systems, where it plays a critical role in maintaining cellular viability, proliferation, and function. lohmann-minerals.com Phosphate is a fundamental nutrient that is actively absorbed and stored by cultured cells and is integral to core metabolic processes, most notably the glycolytic pathway, which is a key process for cellular energy production. lohmann-minerals.comresearchgate.net The concentration of phosphate in the culture medium significantly influences cell growth, metabolism, and in some cases, the yield of bio-products like recombinant proteins. researchgate.net
In addition to its role as a nutrient, this compound is a crucial component of phosphate-buffered saline (PBS) and various culture media, where it serves to maintain a stable physiological pH. lohmann-minerals.comsigmaaldrich.commpbio.com For instance, it is specifically used to adjust the pH in insect cell culture media. sigmaaldrich.commpbio.com
Research has demonstrated the direct impact of phosphate concentration on cellular behavior in vitro. Studies on Escherichia coli have shown that increasing the concentration of phosphate in the cultivation medium enhances cell attachment to surfaces. aip.org Furthermore, enriching culture medium with an optimal phosphate concentration (e.g., 10 mM), particularly in combination with elevated magnesium levels, has been shown to stimulate the proliferation of mouse epidermal cells. This effect is marked by increased rates of DNA synthesis and a higher proportion of cells in the synthesis (S) and mitosis (G2+M) phases of the cell cycle. nih.gov
Table 1: Effect of Phosphate and Magnesium Enrichment on Adult Mouse Epidermal Cell Proliferation
| Culture Medium Condition | Effect on DNA Synthesis | Effect on Cell Cycle |
|---|---|---|
| Standard Low (1 mM) Phosphate | Baseline | Standard distribution of cells in G1, S, G2+M phases |
| Optimal (10 mM) Phosphate | Prevents cell detachment | N/A |
| Optimal (10 mM) Phosphate + High (10-15 mM) Magnesium | Markedly increased | Fewer cells in G1 phase; more cells in S and G2+M phases |
Data sourced from studies on mouse epidermal cell cultures. nih.gov
Interactions with Biomolecules and Other Ions
Phosphate buffers, typically formulated by combining this compound and disodium phosphate, are workhorses in the downstream processing of biomolecules, particularly in protein purification. lohmann-minerals.comresearchgate.netosu.edu Their effectiveness stems from a strong buffering capacity around the physiological pH range (6.8-7.4), which is critical for maintaining the stability and activity of many proteins. embl.org
One of the primary applications of phosphate salts in protein purification is "salting out." abcam.com This precipitation technique relies on high concentrations of salt to decrease the solubility of proteins. The salt ions compete for water molecules, reducing the amount of water available to hydrate (B1144303) the protein surface and leading to increased protein-protein hydrophobic interactions, aggregation, and precipitation. phenomenex.com While ammonium (B1175870) sulfate (B86663) is frequently the salt of choice due to its high solubility, phosphate salts are also recognized as effective precipitating agents. abcam.comnih.gov
In chromatographic purification, the choice of buffer is critical. Sodium phosphate buffers have been shown to facilitate high recovery yields for specific proteins in mixed-mode chromatography. bio-rad.com However, it is important to note their limitations. Phosphate buffers can interfere with certain downstream applications; for example, they are known to inhibit the activity of kinases and can precipitate in the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). embl.orgbitesizebio.com
Table 2: Role of Phosphate Buffers in Protein Purification Techniques
| Technique | Function of Phosphate Buffer | Considerations/Limitations |
|---|---|---|
| Salting Out | Acts as an efficient precipitating agent by reducing protein solubility at high concentrations. abcam.com | Ammonium sulfate is often preferred due to higher solubility. nih.gov |
| Chromatography (e.g., Mixed-Mode) | Maintains stable pH for protein binding and elution, can lead to high protein recovery. bio-rad.com | Can be incompatible with divalent cations (e.g., Mg²⁺, Ca²⁺). embl.org |
| General Protein Handling | Provides good buffering capacity around physiological pH, helping to maintain protein stability. embl.org | May inhibit certain enzymes (e.g., kinases). bitesizebio.com |
This compound in aqueous solutions exists in equilibrium with the dihydrogen phosphate anion (H₂PO₄⁻), which readily interacts with divalent metallic ions such as magnesium (Mg²⁺). The interaction involves the formation of ion pairs and soluble complexes, a process fundamental to many biological and chemical systems. The favorability of this interaction increases with the negative charge of the phosphate species. nih.gov
Molecular dynamics simulations have elucidated the nature of these interactions, revealing that magnesium ions can form both direct (inner-sphere) and solvent-separated (outer-sphere) coordination complexes with phosphate groups. nih.govbiorxiv.org In the case of the H₂PO₄⁻-Mg²⁺ complex, the interaction is characterized by the chelation of the Mg²⁺ ion by the deprotonated oxygen atoms of the phosphate group. nih.gov
The pH of the solution is a critical determinant of the state of magnesium and phosphate. For example, in studies of synthetic hard water, it was observed that magnesium phosphate begins to precipitate at a pH of 8.6. research-nexus.net In biochemical contexts, such as the study of the sarcoplasmic reticulum ATPase, the formation of a ternary enzyme-magnesium-phosphate complex (Mg·E·Pi) is a key step in the enzyme's phosphorylation cycle. nih.gov The monobasic form, monomagnesium phosphate (Mg(H₂PO₄)₂), is known to dissolve in water, where it subsequently forms phosphoric acid and can lead to the precipitation of dimagnesium phosphate. wikipedia.org
Table 3: Interaction Characteristics of Phosphate with Magnesium Ions
| Interaction Type | Description | Key Findings from In Vitro Studies |
|---|---|---|
| Complexation/Chelation | Formation of soluble ion pairs and complexes between phosphate anions (e.g., H₂PO₄⁻) and Mg²⁺ ions. nih.gov | Interaction involves deprotonated oxygens of the phosphate group; can be inner-sphere or outer-sphere. nih.govbiorxiv.org |
| Precipitation | Formation of insoluble magnesium phosphate salts from solution. | In synthetic hard water, precipitation of magnesium phosphate starts at pH 8.6. research-nexus.net |
| Enzymatic Complex Formation | Phosphate and magnesium bind to enzymes to form functional complexes. | Studies show the formation of a ternary Mg·E·Pi complex with sarcoplasmic reticulum ATPase. nih.gov |
The interaction between phosphate groups and proteins is central to the structure and function of many biological systems, a prime example being the casein micelles in milk. Caseins, which constitute the majority of milk proteins, are organized into these colloidal particles in association with calcium phosphate. researchgate.netdtu.dk
In vitro studies using hydroxyapatite (B223615)—a crystalline form of calcium phosphate—as a model for the mineral component of casein micelles have provided significant insight into these interactions. nih.govacs.org Research demonstrates that caseins readily bind to hydroxyapatite particles. nih.gov This interaction is primarily driven by the phosphorylated residues on the casein molecules, particularly the αs- and β-caseins, which electrostatically bind to the calcium in the hydroxyapatite. tandfonline.comnih.gov
The degree of phosphorylation and the spatial arrangement of phosphate groups on the protein are critical. Studies on β-casein have shown that a higher density or clustering of phosphate residues leads to a stronger binding affinity for hydroxyapatite. cambridge.org The interaction can be so significant that it leads to the dissociation of the native casein micelle structure as individual casein molecules are sequestered by the hydroxyapatite surface. researchgate.netacs.org Further mechanistic models suggest that the formation of calcium phosphate microcrystals provides a nucleation site or substrate for casein adsorption, which can lead to the co-precipitation of both the protein and the mineral. researchgate.net
Table 4: Summary of Mechanistic Findings in Phosphate-Casein Interactions
| Aspect of Interaction | Mechanism/Observation | Supporting Evidence |
|---|---|---|
| Binding Driver | Electrostatic interactions between negatively charged phosphate groups on caseins and calcium ions in calcium phosphate. nih.gov | Binding of caseins to hydroxyapatite model systems. nih.govacs.org |
| Effect of Phosphorylation | Strength of binding increases with the degree and clustering of phosphate residues on the protein. cambridge.org | Comparative studies of β-casein variants with different phosphate content. cambridge.org |
| Micelle Stability | Interaction with excess calcium phosphate particles can disrupt the native casein micelle structure, causing dissociation. researchgate.netacs.org | Electron microscopy showing no intact micelles on hydroxyapatite surfaces. acs.org |
| Co-precipitation | Calcium phosphate microcrystals can act as substrates for protein adsorption, leading to aggregation and co-precipitation. researchgate.net | Precipitation equilibria studies showing enhanced casein precipitation with phosphates. researchgate.net |
In Vitro Models for Mineralization Processes
This compound is a key reagent in in vitro models designed to study biological mineralization and pathological calcification. Pathological vascular calcification, the deposition of calcium phosphate crystals (primarily as hydroxyapatite) in blood vessels, is now understood to be an active, cell-mediated process rather than a passive one. nih.govmanchester.ac.ukmdpi.com
Cellular models are crucial for dissecting the mechanisms driving this process. In vitro systems commonly use vascular smooth muscle cells (VSMCs), endothelial cells (ECs), or mesenchymal stem cells (MSCs) cultured in media where the concentration of inorganic phosphate (Pi), often adjusted using this compound, can be controlled. nih.govphysiology.orgresearchgate.net A key finding from numerous studies is that elevating the phosphate concentration in the culture medium to levels seen in hyperphosphatemic conditions is a potent inducer of calcification. physiology.orgresearchgate.net
Mechanistic investigations have revealed that high phosphate levels trigger a cascade of cellular events. In human aortic smooth muscle cells, elevated phosphate induces the expression of osteoblastic differentiation markers like Cbfa-1, mediated by a sodium-dependent phosphate cotransporter. researchgate.net In endothelial cells, high phosphate promotes calcification by inducing an endothelial-to-mesenchymal transition (EndMT) followed by differentiation into an osteoblastic phenotype. physiology.org These in vitro models, which allow for the controlled deposition of different calcium phosphate phases, are invaluable for understanding the cellular and molecular pathways of biomineralization and for screening potential therapeutic inhibitors. nih.govnih.gov
Table 5: In Vitro Cellular Models of Phosphate-Induced Calcification
| Cell Type | Effect of High Phosphate (Pi) | Observed Cellular/Molecular Changes |
|---|---|---|
| Vascular Smooth Muscle Cells (VSMCs) | Induces mineralization and calcification. researchgate.net | Upregulation of osteoblastic differentiation markers (e.g., Cbfa-1, osteocalcin). researchgate.net |
| Endothelial Cells (ECs) | Induces calcium deposition and intimal calcification. physiology.org | Induces Endothelial-to-Mesenchymal Transition (EndMT) and subsequent osteoblastic differentiation. physiology.org |
| Mesenchymal Stem Cells (MSCs) | Promotes osteogenic differentiation and mineralization. nih.govresearchgate.net | Expression of bone-specific proteins (e.g., alkaline phosphatase, collagen I). nih.gov |
Influence on Osteochondrogenic Marker Expression in Cell Cultures
Inorganic phosphate (Pi), the physiologically active component of this compound in solution, is recognized not merely as a mineral component but as a critical signaling molecule that modulates the differentiation of stem cells into bone and cartilage lineages. nih.govresearchgate.net In vitro studies using various cell culture models have demonstrated that the concentration and timing of phosphate availability significantly influence the expression of key genetic and protein markers associated with osteogenesis (bone formation) and chondrogenesis (cartilage formation). nih.govnih.gov
Influence on Chondrogenic Markers
Research indicates that the effect of inorganic phosphate on chondrogenesis is biphasic and dependent on the maturation stage of the cells. nih.gov Studies using the ATDC5 chondrogenic cell line show that moderate levels of available phosphate enhance early chondrogenesis, while high levels can inhibit it. nih.gov
In high-density cultures of ATDC5 cells, a moderate abundance of inorganic phosphate was found to promote the expression of essential chondrogenic markers, including aggrecan and type II collagen. nih.gov Conversely, high phosphate levels suppressed chondrogenic differentiation. nih.gov The expression of chondrogenic markers was also found to be dependent on the activity of sodium-phosphate transporters, as their inhibition led to a reduction in marker expression. nih.gov
Further studies involving embryonic stem cell (ESC) aggregates demonstrated that the incorporation of calcium phosphate mineral particles significantly increased the expression of a panel of chondrogenic genes, including SOX9, Collagen type II alpha 1 (Col2a1), and Aggrecan (Acan). nih.gov However, under specific differentiation media conditions, these particles promoted hypertrophic differentiation, characterized by a decrease in sox9 and col2a1 expression and an increase in Collagen type X alpha 1 (col10a1), a marker for late-stage chondrocyte hypertrophy. nih.gov
Table 1: Effect of Inorganic Phosphate on Chondrogenic Marker Expression in Cell Cultures
This table summarizes research findings on how inorganic phosphate (Pi) influences the expression of key markers for cartilage formation in different cell culture models.
| Cell Type | Phosphate Condition | Marker(s) | Observed Effect | Citation |
| ATDC5 Chondroprogenitors | Moderate Pi Abundance | Aggrecan, Type II Collagen | Enhanced expression | nih.gov |
| ATDC5 Chondroprogenitors | High Pi Abundance | Chondrogenic Markers | Inhibited differentiation | nih.gov |
| Embryonic Stem Cells (ESCs) | Calcium Phosphate Particles | SOX9, Col2a1, Acan | Increased expression | nih.gov |
| Embryonic Stem Cells (ESCs) | Calcium Phosphate Particles + Differentiation Media | SOX9, Col2a1 | Decreased expression | nih.gov |
| Embryonic Stem Cells (ESCs) | Calcium Phosphate Particles + Differentiation Media | Col10a1 | Increased expression | nih.gov |
| Mesenchymal Stem Cells (MSCs) | Conditioned Media from LPS-primed Monocytes | SOX9 | Downregulated expression | nih.gov |
| Mesenchymal Stem Cells (MSCs) | Pyrophosphate (PPi) | SOX9 | Downregulated expression | nih.gov |
Influence on Osteogenic Markers
Inorganic phosphate is indispensable for osteogenesis and mineralization, acting as a potent inducer of osteogenic differentiation in various mesenchymal stem cell (MSC) models. nih.govnih.gov The addition of a phosphate source to cell culture media is a standard practice to stimulate MSCs to differentiate into osteoblast-lineage cells. nih.gov
Studies on human bone marrow-derived MSCs (hBM-MSCs) show a dose-dependent effect of inorganic phosphate on osteogenic marker expression. nih.govnih.gov Research has indicated that inorganic phosphate concentrations between 4 mM and 10 mM can effectively promote the osteogenic differentiation and mineralization of hBM-MSCs. nih.govresearchgate.net One study comparing 1 mM and 3 mM inorganic phosphate found that the 3 mM concentration more effectively promoted osteogenic differentiation and mineralization after seven days of culture. nih.gov This was accompanied by an increased expression of genes involved in the Wnt signaling pathway, a key regulator of bone formation. nih.gov
Alkaline phosphatase (ALP) activity is a widely used early marker for osteogenesis. nih.govmdpi.com In human MSC cultures, a marked increase in ALP activity was observed after one week of incubation in osteogenic medium containing a phosphate source. nih.gov Similarly, studies using amorphous calcium phosphate nanoparticles on adipose-derived stem cells (ASCs) found that, despite inter-donor variability, higher concentrations (50 µg/mL) led to an upregulation of the osteogenic markers ALP and Runt-related transcription factor 2 (RUNX2) after 14 days in two out of three donors. mdpi.com RUNX2 is considered a master regulator of osteoblast differentiation. mdpi.com
The source of phosphate also matters, with research suggesting advantages for using inorganic phosphate over organic sources like β-glycerophosphate for directing gene expression crucial for bone development. nih.gov
Table 2: Effect of Inorganic Phosphate on Osteogenic Marker Expression in Cell Cultures
This table outlines the results from in vitro studies on the influence of inorganic phosphate (Pi) on the expression of key markers for bone formation.
| Cell Type | Phosphate Condition | Marker(s) | Observed Effect | Citation |
| Human Mesenchymal Stem Cells (hMSCs) | Osteogenic Medium (containing β-glycerol phosphate) | Alkaline Phosphatase (ALP) | Marked increase in activity | nih.gov |
| Human Bone Marrow-Derived MSCs | 3 mM Inorganic Phosphate (vs. 1 mM) | Osteogenic markers, Wnt pathway genes | Promoted differentiation and expression | nih.gov |
| Human Bone Marrow-Derived MSCs | 4-10 mM Inorganic Phosphate | Osteogenic markers | Promoted differentiation and mineralization | nih.govresearchgate.net |
| MC3T3-E1 Preosteoblasts | Osteogenic Medium (containing β-Glycerophosphate) | RUNX2, Alpl, Bglap, Col1a1 | Significant increase in expression | mdpi.com |
| Embryonic Stem Cells (ESCs) | Calcium Phosphate Particles | RUNX2, Osx, Col1a1, Opn | Increased expression | nih.gov |
| Human Adipose-Derived Stem Cells (ASCs) | 50 µg/mL aCaP Nanoparticles (at 14 days) | ALP, RUNX2 | Upregulated expression (donor-dependent) | mdpi.com |
| Human Mesenchymal Stem Cells (MSCs) | Conditioned Media from LPS-primed Monocytes | ALP, RUNX2, COL1A1 | Upregulated expression | nih.gov |
V. Applications of Monosodium Phosphate in Materials Science
Monosodium Phosphate (B84403) as a Rheology Modifier
In materials science, controlling the flow behavior (rheology) of liquid systems, such as suspensions, slurries, and pastes, is crucial for manufacturing processes and final product quality. While polyphosphates like sodium tripolyphosphate and sodium hexametaphosphate are more commonly cited, the fundamental principles of phosphate activity make monosodium phosphate relevant as a rheology modifier, particularly as a dispersant or deflocculant in systems with high mineral or ceramic particle content.
This compound and other sodium phosphates primarily modify the rheology of aqueous particulate suspensions by acting as deflocculants. The addition of a small amount of a phosphate-based dispersant can lead to a significant drop in viscosity. researchgate.net The core mechanisms are centered on altering the electrostatic interactions between suspended particles.
Sequestering of Flocculating Ions: Water used in industrial processes can contain divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺) that act as powerful flocculating agents by compressing the electrical double layer and neutralizing surface charges. Phosphate anions can form stable, soluble complexes with these cations, effectively removing them from the solution. digitalfire.com This action prevents the cations from inducing flocculation, thereby maintaining a state of dispersion and low viscosity.
pH Modification: As an acidic salt, this compound can lower the pH of a suspension. The surface charge of many mineral particles is pH-dependent. By adjusting the pH, MSP can shift the system away from the isoelectric point (the pH at which the net surface charge is zero and flocculation is maximal), thus enhancing particle repulsion and lowering viscosity.
These mechanisms collectively ensure that the particles are well-dispersed, leading to a dramatic reduction in the suspension's viscosity and a transition from a thick, paste-like consistency to a more fluid, workable state.
The primary application of phosphates as rheology modifiers is found in the formulation of ceramic slips and mineral slurries. researchgate.netacademicjournals.org In slip casting, for instance, a well-deflocculated slip with low viscosity is essential for filling complex molds and achieving a high packing density in the final green body. academicjournals.org
While less common than specialized organic polymers, the principle of phosphate-driven deflocculation is applicable to certain coatings and adhesives that are heavily filled with mineral extenders like calcium carbonate, talc, or clay. arkema.com In these formulations, MSP can be used to:
Improve Pigment and Filler Dispersion: Ensuring that fillers are evenly dispersed is critical for the final properties of a coating or adhesive. Phosphates can help prevent the settling of dense particles during storage and ensure a homogeneous mixture.
Reduce Viscosity at High Solids Loading: Formulators often aim to maximize the solids content to reduce volatile organic compounds (VOCs) and minimize shrinkage. Phosphates allow for higher solids loading while maintaining a workable viscosity. mdpi.com
Control Flow Properties: In applications like paper coatings, controlling rheology is key to achieving uniform coverage and good printability. arkema.com
The optimal concentration of the phosphate deflocculant is critical; adding too little will be ineffective, while adding an excess can reverse the effect and cause flocculation, leading to a sharp increase in viscosity. academicjournals.org
Table 1: Effect of Sodium Tripolyphosphate (a Phosphate Deflocculant) on the Viscosity of a Clay Slip
This interactive table demonstrates the typical effect of adding a phosphate-based deflocculant on the viscosity of a mineral suspension. Note the sharp decrease in viscosity to an optimal point, followed by an increase upon further addition.
| Amount of Sodium Tripolyphosphate Added (wt%) | Resulting Viscosity (cP) | Observations |
| 0.00 | 1500 | High initial viscosity, poor flow. |
| 0.10 | 800 | Viscosity begins to decrease. |
| 0.20 | 450 | Significant improvement in fluidity. |
| 0.30 | 250 | Near-optimal deflocculation, very fluid. |
| 0.40 | 300 | Viscosity begins to increase past the optimum point. |
| 0.50 | 400 | Over-deflocculation causing increased viscosity. |
Note: Data is illustrative, based on trends described in sources researchgate.net and academicjournals.org. Sodium Tripolyphosphate is shown as a representative phosphate deflocculant.
The modification of rheology with this compound or related phosphates has a direct and significant impact on material processing and performance.
Enhanced Processability: The primary benefit is improved workability. A lower viscosity allows for easier pumping, mixing, and application of slurries and coatings. researchgate.net In mineral processing, efficient transportation of slurries through pipelines is highly dependent on maintaining low viscosity. mdpi.com
Improved Product Homogeneity and Density: In ceramic applications, a well-dispersed slip leads to a more uniform and densely packed green body, which reduces shrinkage and defects during drying and firing. academicjournals.org In coatings, uniform dispersion of pigments and fillers prevents defects and ensures consistent color and texture.
Stability during Storage and Transport: By preventing the settling and hard-packing of dense particles, MSP can improve the shelf-life and stability of highly-filled liquid formulations.
Role in Surface Treatment and Corrosion Inhibition
This compound is a fundamental component in the chemical treatment of metal surfaces, specifically in a process known as phosphating or phosphate conversion coating. This process is widely used to enhance corrosion resistance and to prepare surfaces for subsequent painting or coating. researchgate.netiaea.org
Phosphating involves the application of a dilute, acidic solution containing phosphate salts, like MSP, onto a metal surface, typically steel, zinc, or aluminum. digitalfire.comresearchgate.net The process creates a thin, crystalline, and insoluble layer of metal phosphates that is chemically bonded to the substrate.
The mechanism proceeds as follows:
Metal Etching: The acidic phosphating solution, containing phosphoric acid and an acid salt like MSP, initiates a pickling reaction that etches the metal surface. For an iron surface, this reaction dissolves iron and releases hydrogen gas.
Local pH Increase: The consumption of acid at the liquid-metal interface causes the local pH to rise.
Phosphate Precipitation: This increase in pH reduces the solubility of the metal phosphate salts present in the solution (or formed from the dissolved metal). Consequently, a layer of insoluble metal phosphate crystals precipitates directly onto the metal surface. iaea.org
Coating Growth: The precipitation continues until the surface is covered with a uniform, continuous layer of phosphate crystals. The resulting coating is porous and securely anchored to the base metal. icm.edu.pl
This phosphate conversion coating serves as a physical barrier, isolating the metal from its environment. arkema.com Furthermore, its crystalline structure provides an excellent mechanical anchor for paints, adhesives, and oils, significantly improving their adhesion and preventing under-film corrosion. digitalfire.comarkema.com Formulations for phosphating often contain 50-80 g/L of sodium dihydrogen phosphate and can increase the corrosion resistance of the treated steel by 3 to 5 times. researchgate.net
In industrial water systems, such as cooling towers and boilers, this compound plays a dual role in preventing both corrosion and the formation of mineral scale.
Corrosion Inhibition: Similar to the phosphating process, MSP helps to form a protective film on the interior surfaces of metal pipes (B44673). When used, often in conjunction with other chemicals like zinc salts, it promotes the formation of a durable zinc phosphate film. researchgate.net This passive layer acts as a barrier, preventing the corrosive elements in the water from reaching the metal surface, with reported corrosion inhibition efficiencies exceeding 85%. researchgate.net
Scale Prevention: Hard water contains dissolved mineral salts, primarily calcium and magnesium carbonates, which can precipitate out of solution to form hard, insulating scale on heat transfer surfaces. The dihydrogen phosphate ions (H₂PO₄⁻) from MSP can react with and chelate calcium and magnesium ions in the water. researchgate.netresearchgate.net This sequestration keeps the hardness ions in solution, preventing them from precipitating as scale. This is vital for maintaining the efficiency of heat exchangers and ensuring unobstructed flow in pipelines. mdpi.com
Table 2: Typical Components in a Zinc Phosphating Solution
This table outlines the roles of various components in a typical zinc phosphating bath, where this compound acts as a primary phosphate source and pH buffer.
| Component | Chemical Example | Primary Function(s) |
| Phosphating Agent | This compound (NaH₂PO₄) , Phosphoric Acid (H₃PO₄) | Provides phosphate ions for the coating, controls acidity. digitalfire.com |
| Metal Cation Source | Zinc Nitrate (B79036), Zinc Oxide | Provides zinc ions to form the insoluble zinc phosphate layer. researchgate.net |
| Accelerator | Sodium Nitrite, Sodium Chlorate | Speeds up the coating formation process by oxidizing hydrogen gas. digitalfire.com |
| Wetting Agent | Sodium Alkyl Aryl Sulfonate | Ensures uniform wetting of the metal surface by the solution. |
Development of Advanced Phosphate-Based Composite Materials
The integration of phosphate compounds into composite materials is a critical area of research, aiming to create materials with enhanced properties for specific applications. This compound and other phosphate derivatives serve as essential precursors or components in these advanced materials.
The synthesis of metal nanoparticles is a cornerstone of nanotechnology, with applications ranging from medicine to electronics. nih.gov Chemical reduction is a common method for producing these nanoparticles, where metal salts are reduced to form zero-valent metal atoms that then nucleate and grow. nih.govnih.gov In this process, the choice of reducing and stabilizing agents is crucial for controlling the size, shape, and stability of the resulting nanoparticles. nih.gov
Phosphate compounds can play a significant role in this synthesis. While direct use of this compound as the primary reducing agent is less common, the phosphate anion can function as a stabilizing or capping agent. During synthesis, after the reduction of metal ions, nascent nanoparticles are highly reactive and tend to agglomerate. Stabilizing agents adsorb onto the nanoparticle surface, preventing aggregation and controlling growth. Phosphate ions can coordinate to the surface of metal nanoparticles, providing electrostatic stabilization.
Furthermore, in some synthesis routes, phosphate-containing compounds are used as precursors for creating metal phosphate nanostructures. For instance, research has shown the formation of europium phosphate (EuPO₄) nanostructures from phosphorus-containing block copolymer precursors. researchgate.net Solid-state pyrolysis of metal-containing polymeric precursors is another method that can yield various metallic and metal oxide nanoparticles. researchgate.net While green synthesis methods using plant extracts are gaining traction, where biomolecules like polyphenols and alkaloids act as reducing agents, the fundamental principles of reduction and stabilization remain the same. nih.govmdpi.com
Table 1: Common Components in Chemical Synthesis of Metal Nanoparticles
| Component | Function | Example(s) |
|---|---|---|
| Metal Precursor | Source of metal ions | Silver Nitrate (AgNO₃), Gold(III) Chloride (HAuCl₄) nih.gov |
| Reducing Agent | Reduces metal ions to metal atoms | Sodium Borohydride, Citrate, Ascorbate nih.govnih.gov |
This compound is a key ingredient in the synthesis of various calcium phosphate materials, most notably hydroxyapatite (B223615) (HAp), which has the chemical formula Ca₁₀(PO₄)₆(OH)₂. ej-eng.orgmdpi.com HAp is a bioceramic that is structurally and chemically similar to the mineral component of human bone and teeth, making it highly biocompatible and osteoconductive. mdpi.commdpi.com This has led to its extensive use in biomedical applications, particularly for bone regeneration and implants. mdpi.com
The synthesis of HAp often involves a chemical precipitation reaction between a calcium source and a phosphate source. ej-eng.org this compound, along with other phosphate salts like diammonium hydrogen phosphate ((NH₄)₂HPO₄) or trisodium (B8492382) phosphate (Na₃PO₄), can serve as the phosphate precursor. ej-eng.org The selection of the phosphate source can influence the characteristics of the resulting HAp nanoparticles, such as crystallite size and pH of the final product. ej-eng.org For example, one study synthesized HAp nanoparticles using eggshells as the calcium source and compared two different phosphate sources, finding that the resulting crystallite sizes were 37.79 nm and 28.7 nm, respectively. ej-eng.org
To overcome the inherent brittleness of pure HAp, it is often combined with polymers to form composite materials. mdpi.comnih.gov These composites merge the bioactivity of HAp with the mechanical properties (e.g., flexibility, toughness) of the polymer matrix. Biopolymers such as collagen, chitosan, and gelatin are frequently used to mimic the natural composition of bone, which is a composite of HAp and collagen. mdpi.com The integration of HAp into these polymer matrices can be achieved through various methods, including in situ fabrication where HAp is formed directly within the polymer network. mdpi.com This approach ensures a fine dispersion of HAp particles and strong interfacial bonding, leading to a composite with enhanced mechanical strength and bioactivity. mdpi.com
Table 2: Comparison of Calcium Phosphate Precursors in HAp Synthesis
| Phosphate Precursor | Resulting HAp pH (approx.) | Resulting Crystallite Size (Example) |
|---|---|---|
| Diammonium hydrogen phosphate ((NH₄)₂HPO₄) | 5.6 (Acidic) | 37.79 nm ej-eng.org |
Stabilization of Sensitive Chemical Formulations
The stability of chemical formulations is paramount in research and industrial applications. This compound is widely recognized for its ability to stabilize aqueous systems, primarily through its action as a buffering agent. patsnap.comtzgroupusa.combellchem.com
In many research contexts, maintaining a constant pH is crucial for the stability of suspensions and solutions, as pH fluctuations can lead to the degradation of active components, changes in solubility, or undesirable side reactions. tzgroupusa.com this compound is an effective buffering agent because it is the conjugate base of phosphoric acid (H₃PO₄) and the conjugate acid of the hydrogen phosphate ion (HPO₄²⁻). patsnap.comwikipedia.org
When dissolved in water, this compound dissociates into sodium ions (Na⁺) and dihydrogen phosphate ions (H₂PO₄⁻). patsnap.com The dihydrogen phosphate ion can donate a proton to neutralize incoming bases or accept a proton to neutralize incoming acids, thereby resisting changes in pH. patsnap.com The pKa for the dissociation of the dihydrogen phosphate ion is approximately 6.8-7.2, making it an excellent buffer for maintaining a pH in the physiologically relevant neutral range. wikipedia.orgnih.gov
This buffering capacity is exploited in numerous laboratory applications, including biochemical assays and chromatographic processes, where stable pH conditions are essential for accurate and reproducible results. tzgroupusa.combellchem.com By stabilizing the pH, this compound helps to prevent the degradation of pH-sensitive compounds in solution and maintains the desired ionic strength, which can be critical for the stability of colloidal suspensions. tzgroupusa.com Its ability to control pH is also vital in preventing the precipitation of certain minerals in water treatment processes, where it acts as a scale inhibitor. patsnap.comgetwsu.com
Vi. Monosodium Phosphate in Agrochemistry and Environmental Science
Soil Chemistry and Plant Nutrient Dynamics
Monosodium phosphate (B84403) (MSP) serves as a readily available source of phosphorus for plants due to its high water solubility. patsnap.com Upon dissolution in the soil solution, it dissociates into sodium (Na⁺) and dihydrogen phosphate (H₂PO₄⁻) ions. patsnap.com Plants primarily absorb phosphorus in the form of inorganic orthophosphate ions (H₂PO₄⁻ and HPO₄²⁻) from the soil. nih.govresearchgate.net The H₂PO₄⁻ form supplied by MSP is directly available for plant uptake. patsnap.com
The uptake of phosphate from the soil into root cells is a complex, active process mediated by specialized proteins. youtube.comresearchgate.net Key mechanisms include:
High-Affinity Phosphate Transporters: Plant roots possess families of high-affinity phosphate transporter proteins (PHT) embedded in the plasma membrane of epidermal and cortical cells. youtube.comresearchgate.net These transporters are crucial for scavenging phosphate from the soil solution, where its concentration is often very low (typically a few micromolars). nih.gov The expression of genes encoding these transporters is often upregulated under conditions of phosphorus starvation. youtube.comresearchgate.net
Proton-Coupled Co-transport: The uptake of the H₂PO₄⁻ anion is frequently coupled with the transport of protons (H⁺) into the cell. nih.gov This electrogenic process is driven by the proton motive force across the membrane, which is established and maintained by the activity of plasma membrane H⁺-ATPases (proton pumps). researchgate.net
The slow diffusion rate of phosphate ions in soil often creates a depletion zone around the roots, making the plant's ability to efficiently absorb available phosphate critical for growth. researchgate.net
Once in the soil solution, the dihydrogen phosphate anion from monosodium phosphate engages in several interactions with soil constituents that influence its fate and the bioavailability of other elements. In acidic soils, phosphate ions are strongly adsorbed by iron and aluminum oxides and hydroxides. mdpi.com In alkaline or calcareous soils, they can precipitate with calcium to form less soluble calcium phosphates. nih.govphytojournal.com These adsorption and precipitation reactions are primary factors that can "fix" phosphorus, reducing its availability for plant uptake. phytojournal.com
The interaction of phosphate with soil minerals also has significant implications for the mobility and bioavailability of heavy metals and metalloids. nih.gov
Competition with Anions: The phosphate anion (H₂PO₄⁻) can compete with structurally similar anions, such as arsenate (AsO₄³⁻), for the same adsorption sites on soil mineral surfaces. researchgate.net This competitive adsorption can lead to the displacement of bound arsenate, increasing its concentration in the soil solution and enhancing its potential bioavailability and mobility. researchgate.net
Immobilization of Cations: Conversely, phosphate can decrease the bioavailability of many cationic heavy metals, such as lead (Pb), cadmium (Cd), and zinc (Zn). nih.govresearchgate.net This occurs through the formation of highly insoluble metal-phosphate precipitates, a mechanism that is extensively utilized in environmental remediation. nih.govresearchgate.net Depending on the specific metal and soil conditions, the application of soluble phosphate can either mobilize or immobilize contaminants. nih.gov
This compound's high solubility makes it a valuable component in various fertilizer formulations, especially for applications where immediate nutrient availability is desired. patsnap.com It is particularly well-suited for use in:
Liquid Fertilizers: It can be dissolved to create concentrated nutrient solutions. google.com
Fertigation Systems: Its solubility allows it to be easily injected into irrigation water for direct delivery to the root zone. patsnap.commdpi.com
The efficacy of phosphate fertilizers is a measure of their ability to increase crop yield and phosphorus uptake relative to the amount applied. This effectiveness is influenced by the fertilizer's chemical form, soil type, and crop species. Research comparing different phosphate sources has shown varied results. For example, a study on acidic red soil in China demonstrated that while all tested phosphate fertilizers increased maize yield, single superphosphate (B1263860) (SSP) and calcium magnesium phosphate (CMP) resulted in significantly higher yield and phosphorus accumulation compared to monoammonium phosphate (MAP) and diammonium phosphate (DAP). mdpi.com
Modern fertilizer technology focuses on creating "Enhanced Efficiency Fertilizers" (EEFs) to improve nutrient uptake and reduce environmental losses. mdpi.com These can include synergistic fertilizers that combine soluble phosphates with other nutrients or biostimulants, and controlled-release fertilizers that use coatings to regulate the dissolution rate of granules. mdpi.com Innovations also extend to novel formulations, such as suspended fertilizer gels, which aim to deliver highly concentrated and readily assimilable nutrients. researchgate.net
Table 1: Comparative Efficacy of Different Phosphate Fertilizers on Maize in Acidic Red Soil Data extracted from a study on acidic red soil, showing yield and phosphorus (P) accumulation increases relative to a no-phosphate control.
| Fertilizer Type | Chemical Formula | Maize Yield Increase (%) | P Accumulation Increase (%) |
| Single Superphosphate (SSP) | Ca(H₂PO₄)₂·H₂O + CaSO₄ | 472.0% | 411.3% |
| Calcium Magnesium Phosphate (CMP) | CaMg(PO₄)₂ (variable) | 466.6% | 321.5% |
| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | 297.6% | 205.7% |
| Monoammonium Phosphate (MAP) | NH₄H₂PO₄ | 241.4% | 227.7% |
Source: Adapted from data in MDPI mdpi.com
Environmental Remediation Applications
This compound is among the phosphate-based binders used in the environmental remediation technique known as stabilization/solidification (S/S). mdpi.comnih.gov This in-situ or ex-situ process is designed to manage soils contaminated with toxic heavy metals by reducing their hazard potential. mdpi.comfrtr.gov The technique works by:
Stabilization: Involving chemical reactions that transform hazardous contaminants into less mobile, less soluble, or less toxic forms. publicknowledgeproject.org
Solidification: Physically binding or encapsulating the waste into a solid, high-integrity mass. publicknowledgeproject.org
Phosphate compounds are considered a "green technique" for stabilization because they can effectively immobilize metals by converting them into thermodynamically stable materials. mdpi.com Studies have evaluated the efficacy of various phosphate binders, including this compound (NaH₂PO₄), disodium (B8443419) phosphate (Na₂HPO₄), and trisodium (B8492382) phosphate (Na₃PO₄). mdpi.compreprints.org While these binders are viewed as environmentally favorable, research has shown their performance can be variable. In some cases, they were found to be less effective than conventional binders like Ordinary Portland Cement (OPC) for immobilizing a broad spectrum of metals, with leaching of lead and copper sometimes exceeding regulatory limits. mdpi.comnih.gov Consequently, phosphate binders are often recommended for eco-friendly, non-load-bearing remediation applications where high structural strength is not required. mdpi.comnih.gov
The primary mechanism by which phosphate compounds immobilize heavy metals is through dissolution-precipitation reactions. researchgate.net When a soluble phosphate source like this compound is introduced into a soil contaminated with a cationic metal like lead (Pb), the phosphate ions react with the metal ions to form new, highly insoluble metal-phosphate minerals. researchgate.net
The most well-documented example is the immobilization of lead via the formation of pyromorphite. The general reaction is:
5 Pb²⁺ + 3 PO₄³⁻ + X⁻ → Pb₅(PO₄)₃X (where X⁻ is typically OH⁻ or Cl⁻)
The formation of pyromorphite-group minerals is highly effective because they are exceptionally stable across a wide range of pH and redox conditions, thus significantly reducing the leachability and bioavailability of lead in the soil. mdpi.com While laboratory studies have confirmed the high potential of this method, its success in field applications can be influenced by soil chemistry, including pH and the presence of competing ions or more stable pre-existing lead minerals. mdpi.com
Beyond direct precipitation, other mechanisms contribute to phosphate-induced metal immobilization:
Surface Complexation: Phosphate can adsorb onto the surface of soil minerals, such as iron oxides (e.g., goethite), creating a more negatively charged surface that enhances the subsequent adsorption of cationic metals. nih.gov
Ternary Complex Formation: In some systems, phosphate can form ternary surface complexes, where the metal ion is bridged to the mineral surface by the phosphate anion (e.g., goethite-phosphate-lead). nih.gov
These mechanisms collectively contribute to reducing the environmental risk associated with metal-contaminated soils. researchgate.net
Scale Inhibition and Water Quality Control in Environmental Systems
This compound (MSP) is utilized in water treatment applications for its capacity to inhibit scale and control corrosion. epa.govbellchem.com Scale, which consists of mineral deposits such as calcium carbonate, can lead to blockages in pipes (B44673) and reduce the efficiency of equipment. getwsu.comredawater.com MSP functions as a scale inhibitor by sequestering minerals, which keeps them in solution and prevents them from precipitating and forming deposits. getwsu.comwaterandwastewater.com This mechanism involves interfering with the crystallization process of scale-forming minerals. numberanalytics.com The phosphate ions adsorb onto the crystal surfaces, disrupting their growth. numberanalytics.comutwente.nl This is known as threshold inhibition, where even low concentrations of the inhibitor can effectively prevent scale formation. utwente.nl
In addition to scale control, this compound is used as a corrosion inhibitor, forming a protective film on metal surfaces to prevent their degradation. getwsu.comtzgroupusa.com It is also employed as a pH buffer to maintain the desired acidity or alkalinity in water systems. getwsu.com When blended with polyphosphates, its effectiveness in controlling both scale and corrosion is enhanced. epa.govbellchem.com The use of phosphate-based inhibitors like MSP is a recognized method for improving various water quality parameters in potable water systems. tramfloc.com
The table below outlines the mechanisms by which scale inhibitors, including phosphate-based compounds, function.
| Inhibition Mechanism | Description |
| Threshold Inhibition | Inhibitor molecules adsorb onto the surface of growing mineral crystals, blocking active growth sites and preventing further crystallization. numberanalytics.comutwente.nl |
| Crystal Modification | The inhibitor alters the surface of the crystals, causing distortion in their structure and minimizing or stopping their growth. redawater.com |
| Dispersion | Inhibitor molecules adsorb onto scale-forming particles, imparting a charge that prevents them from agglomerating and depositing on surfaces. numberanalytics.com |
| Sequestration | Ions that form scale, such as calcium and magnesium, are bound and kept in the solution, preventing them from precipitating. getwsu.comwaterandwastewater.com |
This table provides a general overview of scale inhibition mechanisms.
Phosphorus Management in Agricultural Systems
Phosphorus is a vital nutrient in agriculture, essential for both livestock development and crop growth. feedphosphates.orgpurdue.edu this compound serves as a key source of this element. However, the management of phosphorus is critical, as excess amounts excreted by livestock can lead to environmental issues like eutrophication, the nutrient enrichment of water bodies that can cause harmful algal blooms and create oxygen-depleted zones. unep.org
This compound is recognized as a highly bioavailable source of phosphorus for monogastric animals like poultry and swine, as well as for ruminants and horses. nih.govmadbarn.ca Its high water solubility and digestibility mean that the phosphorus is readily absorbed and utilized by the animal for critical functions such as bone mineralization and energy metabolism. feedphosphates.orgillinois.edu Due to its high digestibility, MSP is often used as a benchmark to evaluate the relative bioavailability of phosphorus in other feed ingredients. nih.govillinois.edu
The primary route for phosphorus excretion in most livestock is through feces. nih.govumass.edu In monogastric animals, a significant portion of phosphorus in plant-based feeds is in the form of phytate, which they cannot digest effectively. lpelc.org This leads to the excretion of undigested phosphorus. lpelc.org Ruminants, on the other hand, have rumen microbes that produce the enzyme phytase, allowing them to utilize phytate-phosphorus more efficiently. unl.edu Over-supplementing phosphorus beyond the animals' requirements leads to increased excretion, contributing to environmental pollution. umass.eduusda.gov Research focuses on precisely matching dietary phosphorus with animal needs to minimize waste. usda.govextension.org
The following table shows the standardized total tract digestibility (STTD) of phosphorus from various inorganic phosphate sources in pigs.
| Phosphate Source | Standardized Total Tract Digestibility (STTD) of P in Pigs (%) |
| This compound (MSP) | 95% nih.govresearchgate.net |
| Monocalcium phosphate (MCP) | 93% illinois.edu |
| Dicalcium phosphate (DCP) | 89% illinois.edu |
| Tricalcium phosphate (TCP) | 71% nih.govillinois.edu |
Data sourced from studies on phosphorus digestibility in pigs. nih.govillinois.eduresearchgate.net
To enhance the sustainability of livestock production, optimizing phosphate sources in animal feed is a key strategy. koudijs.com This involves selecting highly bioavailable sources like this compound to ensure efficient nutrient uptake while minimizing environmental impact. nih.govfeedstrategy.com A significant advancement in this area is the use of the enzyme phytase in feed formulations for monogastric animals. feedandadditive.com
Vii. Interdisciplinary Research Areas and Future Directions for Monosodium Phosphate Studies
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and interactions of monosodium phosphate (B84403) at an atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone.
Simulations are crucial for understanding the fundamental electronic structure of monosodium phosphate and how this structure governs its reactivity. Using methods like Density Functional Theory (DFT), researchers can model the molecule and its interactions with other substances. For instance, a computational study on the adsorption of sodium dihydrogen phosphate (NaH₂PO₄) onto faujasite zeolites revealed that the molecule's adsorption was more effective on Y-type zeolite compared to X-type, with calculated adsorption energies of 161 kJ/mol and 31.64 kJ/mol, respectively. mdpi.com Such studies optimize the molecular structure to determine bond lengths and angles, showing, for example, P-O bond distances of 1.5 Å and 1.6 Å in the optimized NaH₂PO₄ molecule. mdpi.com
A combined approach using classical Molecular Dynamics (MD) and Molecular Orbital (MO) calculations is also effective. mdpi.comresearchgate.net MD simulations can first model the local lattice distortion that occurs when an ion is introduced into a host crystal, and subsequent MO calculations then determine the electronic structure of this relaxed configuration. mdpi.comresearchgate.net This methodology allows for the calculation of properties like the partial density of states (p-DOSs), which describes the contribution of different atomic orbitals to the electronic states at various energy levels, providing a detailed picture of electronic structure and reactivity. mdpi.com
Predictive modeling leverages computational techniques to forecast the behavior and properties of this compound under various conditions. These models are instrumental in designing new materials and processes. For example, simulations can predict the adsorption energy of MSP on different surfaces, which is critical for applications like wastewater treatment and catalysis. mdpi.com The adsorption of NaH₂PO₄ on different zeolite models shows significantly different interaction energies, highlighting the predictive power of these simulations in selecting appropriate materials for specific applications. mdpi.com
Quantitative Structure-Property Relationship (QSPR) models represent another facet of predictive modeling. researchgate.net Although often applied to complex polymers, the principles of QSPR can be used to predict the physicochemical properties of inorganic compounds like MSP based on their structural descriptors. researchgate.net In biomedical and pharmaceutical fields, physiologically based pharmacokinetic (PBPK) modeling can predict how substances are absorbed and distributed in the body, which could be applied to understand the interactions of phosphate additives in biological systems. nih.gov Such models are increasingly used to forecast drug-food interactions by simulating factors like solubility and gastric emptying, offering a framework for predicting the biological fate of ingested phosphates. nih.gov
Table 1: Computational Methods in this compound Research This table is interactive. Click on the headers to sort.
| Computational Method | Application Area | Key Findings / Predictions | Source(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Adsorption on Zeolites | Predicts adsorption energies and optimal molecular conformations on different zeolite types. mdpi.com | mdpi.com |
| Molecular Dynamics (MD) | Crystal Lattice Simulation | Simulates local distortion of crystal structures upon ion substitution. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Molecular Orbital (MO) Calculations | Electronic Structure Analysis | Calculates partial density of states (p-DOSs) to elucidate reactivity. mdpi.com | mdpi.com |
| ReaxFF Potential | Reactive Simulations | Models chemical bond formation and dissociation in phosphate-based materials. nih.gov | nih.gov |
| QSPR / PBPK Modeling | Property/Interaction Prediction | Forecasts physicochemical properties and biological interactions (e.g., absorption). researchgate.netnih.gov | researchgate.netnih.gov |
Complex Chemical Interactions in Multi-Component Systems
This compound rarely acts in isolation. Its functionality in industrial and biological settings is often defined by its interactions with a host of other inorganic and organic compounds. Understanding these complex interactions, which can be either synergistic or antagonistic, is key to optimizing its use.
Synergistic effects are observed when the combined effect of MSP and another compound is greater than the sum of their individual effects. A prominent example is in water treatment, where MSP is often blended with polyphosphates. epa.govbellchem.com This combination is highly effective for corrosion control and preventing scale formation, as the dihydrogen phosphate ions react with calcium and magnesium ions in hard water. patsnap.comtzgroupusa.com In agriculture, the interaction of different phosphorus sources with soil components determines nutrient availability. Studies on Ferralsols show that different phosphate fertilizers lead to varied phosphorus uptake by crops, indicating complex interactions within the soil matrix. mdpi.com
Conversely, antagonistic effects can also occur. Research on food additive mixtures, while not always involving MSP directly, illustrates this principle. For instance, studies have explored the antagonistic effects of compounds like monosodium glutamate (B1630785) and chlorophyllin on physiological parameters in animal models. researchgate.net In biological systems, the interaction of phosphate with minerals like aluminum and iron hydroxides/oxides in soil can lead to the formation of insoluble complexes, reducing phosphorus bioavailability for plants. researchgate.net
The reaction pathways of this compound are highly dependent on the surrounding environment. In industrial settings, thermal decomposition is a key pathway. Heating anhydrous this compound above 169°C results in the formation of disodium (B8443419) pyrophosphate, while heating to 550°C produces anhydrous trisodium (B8492382) trimetaphosphate. wikipedia.org The primary manufacturing process involves the neutralization of phosphoric acid with a sodium source like sodium hydroxide (B78521) or sodium carbonate. epa.gov
In biological environments, phosphate operates through intricate signaling pathways. Inorganic phosphate (Pi) is not merely a metabolite but an active signaling molecule that regulates diverse biological processes. nih.govnih.gov In bacteria such as E. coli, a complex of proteins senses extracellular phosphate levels and transduces signals that regulate genes involved in phosphate uptake. nih.gov In mammals, phosphate is involved in complex physiological responses, including energy metabolism and the regulation of blood pressure. nih.govdallasnews.com Recent research has uncovered a pathway where dietary phosphate increases a specific hormone that acts on the brain to activate the sympathetic nervous system, thereby elevating blood pressure. dallasnews.com The study of phosphorylation reactions in various solvents continues to reveal new potential pathways for the formation of organophosphates, which are fundamental to life. researchgate.net
Emerging Research Foci and Novel Applications
Research on this compound and related phosphate compounds is continually evolving, with new areas of focus promising to unlock novel applications and a deeper understanding of its role in health and technology.
One of the most significant emerging areas is the recognition of phosphorus as a critical signaling molecule and the discovery of bioactive polyphosphates. nih.gov These polymers, composed of phosphate molecules of varying chain lengths, can exert different positive or negative effects on metabolic responses, including brain and bone health. nih.gov Future research is expected to further explore the role of these phosphate polymers in the cardiovascular and renal systems. nih.gov
Other emerging research foci include:
Advanced Formulations: There is growing interest in developing higher-purity and customized MSP formulations for specialized applications. datainsightsmarket.com
Sustainable Production: Research into more efficient and sustainable synthesis methods for MSP is being driven by environmental and cost considerations. datainsightsmarket.comannexechem.com
Biomedical and Dental Applications: Ongoing studies are investigating the potential of this compound in treating gastrointestinal disorders beyond its use as a laxative and its role in dental care products for controlling plaque formation. patsnap.com
Mineral Interactions: A deeper understanding of how phosphate interacts with other essential minerals, such as sodium and potassium, to regulate physiological processes like blood pressure is a key area for future studies. dallasnews.com
Exploration of this compound in Novel Chemical Transformations
The role of phosphate-containing compounds in catalysis and organic synthesis is a burgeoning area of research, with potential applications for this compound as a precursor or a direct participant in novel chemical transformations. While traditionally recognized for its buffering capacity in chemical and biological experiments, emerging studies are expanding its functional scope. patsnap.com
Recent research has highlighted the potential of phosphate-based materials as catalysts in organic synthesis. For instance, natural phosphates doped with metal halides, such as nickel chloride, have been shown to be effective heterogeneous catalysts. researchgate.net These catalysts have demonstrated high efficiency in reactions like the three-component condensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and the reduction of aromatic nitro compounds. researchgate.net The versatility of phosphate-based catalysts is further underscored by their use in 1,3-dipolar cycloaddition reactions for preparing nucleoside and acyclonucleoside analogs. researchgate.net
Organophosphorus compounds, a class to which this compound is related, are also instrumental in various synthetic transformations. They are recognized as versatile substrates in transition-metal-catalyzed reactions, including Suzuki and Negishi cross-coupling reactions, for the formation of C-C bonds. mdpi.com The phosphate group can act as a directing group in the activation of C-H bonds, a key strategy in organic synthesis. mdpi.com Furthermore, organophosphorus compounds are known to inhibit serine esterases, which are involved in neurodegenerative diseases, by phosphorylating the serine residue in the active site. nih.gov
The synthesis of phosphate esters, a fundamental transformation in organic chemistry, is another area where novel catalytic systems are being explored. Diphenyl ditelluride has been employed as an organocatalyst for the dehydrogenative phosphorylation reaction between naphthols and H-phosphonates, showcasing the ongoing innovation in creating P-O bonds. researchgate.net While these examples often utilize more complex organophosphorus compounds, they point towards the fundamental reactivity of the phosphate moiety, which is central to the structure of this compound.
Future research may focus on leveraging this compound as a cost-effective and readily available precursor for the synthesis of these more complex and catalytically active phosphate-based materials. Its role as a pH buffer and a simple phosphate source could be exploited in developing novel one-pot synthesis strategies.
Table 1: Examples of Phosphate-Based Catalysts in Chemical Transformations
| Catalyst System | Transformation | Application |
|---|---|---|
| Lewis Acid-Doped Natural Phosphate | Three-component condensation | Synthesis of dihydropyrimidones |
| Nickel Chloride-Doped Natural Phosphate | Reduction of aromatic nitro compounds | Organic synthesis |
| Diphenyl Ditelluride | Dehydrogenative phosphorylation | Synthesis of phosphate esters |
Future Innovations in this compound-Derived Materials and Technologies
The demand for advanced materials with enhanced properties and sustainability profiles is driving innovation in materials science. This compound is emerging as a key precursor for a range of innovative materials and technologies, particularly in energy storage and biodegradable polymers.
A significant area of future innovation lies in the development of next-generation battery technologies. Sodium-ion batteries are gaining attention as a more sustainable and affordable alternative to lithium-ion batteries, owing to the abundance of sodium. youtube.com Researchers are developing new materials to improve the energy density and performance of sodium-ion batteries. One such material is sodium vanadium phosphate, which has shown the potential to significantly boost the energy storage capacity of these batteries. youtube.com Furthermore, lithium iron phosphate (LFP) batteries are increasingly being adopted by the electric vehicle industry due to their safety, long cycle life, and the use of abundant and non-toxic materials. firstphosphate.comwikipedia.org this compound can serve as a crucial raw material for the phosphate component in the synthesis of these advanced cathode materials. evlithium.com
The development of biodegradable polymers is another critical area for future materials science, aimed at mitigating plastic pollution. mdpi.com Research has explored the incorporation of phosphate fibers into biodegradable polymers to create composites for various applications. nih.gov For instance, biodegradable phosphate fibers made from calcium-sodium-metaphosphate have been investigated for reinforcing degradable polymers for potential use in medical implants. nih.gov Studies have also looked into embedding phosphate sources within biodegradable polymers like polyhydroxyalkanoates (PHA) to create controlled-release fertilizers. researchgate.netnsf.gov this compound, with its high water solubility, can be a valuable component in the development of such functional, biodegradable materials.
Innovations are also being pursued in the creation of metal-organic frameworks (MOFs) for various applications. The synthesis of MOFs using water-soluble organic ligands derived from waste plastic, in conjunction with metal sources, is a promising approach for applications like phosphate removal from water. rsc.org While not a direct application of this compound, this highlights the broader trend of utilizing phosphate-related chemistry in the design of novel, sustainable materials.
Table 2: Emerging Applications of this compound-Derived Materials
| Technology | Material | Role of this compound | Potential Impact |
|---|---|---|---|
| Energy Storage | Sodium-Ion Batteries | Precursor for sodium vanadium phosphate cathodes | Sustainable and affordable energy storage |
| Energy Storage | Lithium Iron Phosphate (LFP) Batteries | Phosphate source for LFP cathode material | Safer and longer-lasting batteries for EVs |
| Biodegradable Materials | Phosphate-Reinforced Polymers | Component of biodegradable phosphate fibers | Reduction of plastic pollution, medical implants |
Advanced Environmental Applications and Sustainable Processes
This compound plays a significant role in various environmental applications, and future research is focused on enhancing its efficacy and developing more sustainable processes. Key areas of advancement include heavy metal remediation in soils and the development of a circular economy for phosphorus.
The use of phosphate amendments for the in-situ immobilization of heavy metals in contaminated soils is a well-established and effective remediation strategy. researchgate.net Phosphate treatment reduces the mobility and bioavailability of heavy metals like lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn) by forming highly insoluble and stable metal-phosphate minerals. researchgate.net Research continues to optimize this process by exploring different phosphate sources and their application rates. researchgate.netnih.gov The combination of phosphate-solubilizing microorganisms with phosphate minerals is an emerging and eco-friendly approach to enhance heavy metal immobilization. nih.govhrpub.org These microorganisms can improve the efficiency of the remediation process and also promote plant growth. nih.gov
A critical area of future development is the establishment of a circular economy for phosphorus, a finite and essential nutrient. ostara.comsciencepolicyjournal.org The current linear model of phosphorus use, from mining to application in agriculture, results in significant losses to the environment and contributes to water pollution. sciencepolicyjournal.org A circular approach involves recovering phosphorus from waste streams, such as wastewater, and reusing it as a fertilizer. mdpi.comresearchgate.net Technologies are being developed to recover phosphorus in the form of struvite and vivianite (B12648973) from water treatment facilities. mdpi.com These recycled phosphorus products have shown promise as effective fertilizers, comparable to conventional soluble phosphate fertilizers. mdpi.com Furthermore, sustainable production methods for this compound itself are being investigated, such as processes that also yield byproducts like specialized fertilizers, ensuring full utilization of raw materials. google.com
The concept of a circular economy for phosphorus not only addresses the issue of resource depletion but also mitigates the environmental impact of phosphorus runoff, which can lead to eutrophication of water bodies. ostara.com By creating value from waste streams, these sustainable processes offer both economic and environmental benefits. researchgate.net
Table 3: Advanced Environmental Applications of this compound
| Application | Process/Technology | Mechanism/Benefit |
|---|---|---|
| Soil Remediation | In-situ immobilization with phosphate amendments | Formation of stable, insoluble metal-phosphate minerals, reducing heavy metal bioavailability. researchgate.net |
| Soil Remediation | Bioremediation with phosphate-solubilizing microorganisms | Enhanced immobilization of heavy metals and promotion of plant growth. nih.govhrpub.org |
| Sustainable Agriculture | Circular economy for phosphorus | Recovery and reuse of phosphorus from waste streams as fertilizer, reducing reliance on mined phosphate. sciencepolicyjournal.orgmdpi.com |
Q & A
Basic: What are the standard laboratory methods for synthesizing monosodium phosphate (NaH₂PO₄), and how do reaction conditions influence product purity?
Methodological Answer:
this compound is synthesized via neutralization of phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The molar ratio of reactants determines product composition:
- Stoichiometric Neutralization : A 1:1 molar ratio of H₃PO₄ to NaOH yields NaH₂PO₄. Excess acid or base results in mixtures of mono- and disodium phosphates .
- Crystallization Control : Hydrated forms (e.g., NaH₂PO₄·H₂O, NaH₂PO₄·2H₂O) are obtained by cooling the reaction slurry. Anhydrous NaH₂PO₄ requires dehydration in a rotary kiln at >100°C .
- Purity Factors : Impurities like disodium phosphate (Na₂HPO₄) arise from pH deviations. Monitor pH (target ~4.5) and use titration or X-ray diffraction (XRD) to verify phase purity .
Basic: How can researchers accurately quantify this compound concentration in aqueous solutions?
Methodological Answer:
Two validated analytical approaches are:
- Spectrophotometric Assay : Use the 1,2,4-aminonaphtholsulfonic acid method (UV-Vis at 650 nm) to measure total phosphate content. Calibrate with monobasic potassium phosphate (KH₂PO₄) standards .
- Ion Chromatography : Separate NaH₂PO₄ from other phosphates using a mobile phase of 20 mM NaH₂PO₄/150 mM NaCl (pH 7.2–7.6). Quantify via conductivity detection .
- Interference Mitigation : Pre-treat samples with chelating agents (e.g., EDTA) to sequester metal ions that may complex with phosphate .
Basic: What buffer preparation protocols ensure optimal stability of this compound in biochemical experiments?
Methodological Answer:
- Buffer Formulation : For pH 5.8–7.4, combine NaH₂PO₄ with Na₂HPO₄. Example: 0.02 M NaH₂PO₄ hydrate + 0.15 M NaCl, adjusted to pH 7.2 with NaOH .
- Storage : Store solutions at 4°C; avoid prolonged exposure to >30°C to prevent hydrolysis to pyrophosphates. Anhydrous NaH₂PO₄ has a shelf life of ~24 months in airtight containers .
- Hydration Effects : Hydrated forms (e.g., NaH₂PO₄·2H₂O) exhibit lower solubility above 35°C. Pre-dry salts for high-temperature applications .
Advanced: What strategies resolve contradictions in solubility data for this compound across hydration states?
Methodological Answer:
- Phase Diagram Analysis : The NaH₂PO₄–H₂O system shows peritectic transitions at 35°C (NaH₂PO₄·2H₂O → NaH₂PO₄·H₂O) and 71°C (NaH₂PO₄·H₂O → anhydrous). Use differential scanning calorimetry (DSC) to validate phase transitions .
- Solubility Calibration : Employ the Extended UNIQUAC model to predict solubility curves, accounting for temperature and ionic strength. Cross-validate with gravimetric analysis .
- Data Harmonization : Report hydration state, temperature (±0.1°C), and ionic strength (e.g., NaCl content) in solubility studies to enable cross-study comparisons .
Advanced: How can toxicological data from organophosphate analogs inform this compound safety assessments in novel applications?
Methodological Answer:
- Extrapolation Framework : Use read-across methodologies (OECD QSAR Toolbox) to predict NaH₂PO₄ toxicity based on structurally similar phosphates (e.g., KH₂PO₄). Validate with in vitro assays (e.g., Ames test) .
- Literature Synthesis : Conduct PubMed searches using MeSH terms like "phosphate toxicity" and "infant formula" to identify dose-response thresholds. Prioritize studies with matched pH and bioavailability conditions .
- Gap Analysis : Highlight discrepancies between acute (e.g., LD₅₀) and chronic exposure data. Recommend subchronic rodent studies for novel applications (e.g., nanomaterial synthesis) .
Advanced: What experimental designs optimize this compound crystallization for controlled-release drug formulations?
Methodological Answer:
- Seed Crystal Engineering : Introduce microcrystalline NaH₂PO₄ seeds during cooling to control particle size (target D50: 50–100 µm). Use laser diffraction for real-time monitoring .
- Co-solvent Systems : Add ethanol (20–40% v/v) to reduce solubility and enhance yield. Monitor polymorphism via Raman spectroscopy .
- In Vitro Dissolution : Simulate gastrointestinal pH (1.2–6.8) to assess release kinetics. Compare with disodium phosphate blends for tunable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
